MK-3903
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-[[6-chloro-5-(4-phenylphenyl)-1H-benzimidazol-2-yl]oxy]-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19ClN2O3/c1-16-7-12-20(13-21(16)26(31)32)33-27-29-24-14-22(23(28)15-25(24)30-27)19-10-8-18(9-11-19)17-5-3-2-4-6-17/h2-15H,1H3,(H,29,30)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKQZQDYGXAUHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=NC3=C(N2)C=C(C(=C3)C4=CC=C(C=C4)C5=CC=CC=C5)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of MK-3903
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-3903 is a potent and selective activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. This document provides a comprehensive overview of the mechanism of action of this compound, including its direct molecular interactions, downstream signaling effects, and resulting physiological changes. Detailed experimental protocols and quantitative data are presented to support a thorough understanding of this compound's function.
Core Mechanism of Action
This compound functions as a direct activator of AMP-activated protein kinase (AMPK).[1][2][3][4] AMPK is a key cellular energy sensor that, when activated, orchestrates a metabolic shift from anabolic processes that consume ATP to catabolic processes that generate ATP.[5] this compound has been shown to be a potent and selective activator of AMPK, with a half-maximal effective concentration (EC50) of 8 nM for the α1β1γ1 subunit.[1][2][3][5] The compound activates 10 of the 12 phosphorylated AMPK (pAMPK) complexes with EC50 values in the range of 8 to 40 nM.[1][2] This activation leads to a cascade of downstream signaling events that ultimately modulate lipid and glucose metabolism, making this compound a compound of interest for metabolic diseases.[6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the activity and properties of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target/System | Reference |
| EC50 | 8 nM | AMPK α1β1γ1 subunit | [1][5] |
| EC50 Range | 8 - 40 nM | 10 out of 12 pAMPK complexes | [1][3] |
| Maximal Activation | >50% | 10 out of 12 pAMPK complexes | [1][3] |
| Partial Activation | 36% max | pAMPK5 | [1] |
| IC50 (CYP Inhibition) | > 50 µM | CYP3A4 and 2D6 (human liver microsomes) | [1] |
| Permeability (Papp) | 6 x 10⁻⁶ cm/s | LLC-PK1 cells | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Systemic Plasma Clearance (mL/min/kg) | Volume of Distribution at Steady State (L/kg) | Terminal Half-life (h) | Oral Bioavailability (%) | Reference |
| C57BL/6 Mice | 5.0 - 13 | 0.6 - 1.1 | ~2 | 8.4 (improved with other vehicles) | [1] |
| Sprague-Dawley Rats | 5.0 - 13 | 0.6 - 1.1 | ~2 | 27 - 78 | [1] |
| Beagle Dogs | 5.0 - 13 | 0.6 - 1.1 | ~2 | 27 - 78 | [1] |
Signaling Pathway
This compound directly binds to and activates AMPK. This initiates a signaling cascade that affects various downstream targets to regulate metabolic pathways. A key downstream event is the phosphorylation of acetyl-CoA carboxylase (ACC), which inhibits its activity and subsequently reduces malonyl-CoA levels, leading to increased fatty acid oxidation.[7]
References
- 1. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound|AMPK activator [dcchemicals.com]
- 5. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. mdpi.com [mdpi.com]
- 7. AMPK phosphorylation of ACC2 is required for skeletal muscle fatty acid oxidation and insulin sensitivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-3903: A Selective AMP-Activated Protein Kinase (AMPK) Activator for Metabolic Disease Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MK-3903 is a potent and selective, small-molecule activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor with therapeutic potential in metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activity, and preclinical pharmacokinetic and pharmacodynamic properties. Detailed experimental protocols for in vitro and in vivo evaluation, along with structured data tables and signaling pathway diagrams, are presented to facilitate further research and development of this compound and other novel AMPK activators.
Introduction to AMPK and the Rationale for Selective Activation
AMP-activated protein kinase (AMPK) is a heterotrimeric enzyme, consisting of a catalytic α subunit and regulatory β and γ subunits, that functions as a master regulator of cellular energy homeostasis.[2] It is activated under conditions of cellular stress that increase the AMP:ATP ratio, such as glucose deprivation, hypoxia, and exercise.[2] Once activated, AMPK phosphorylates a multitude of downstream targets to switch on catabolic pathways that generate ATP (e.g., fatty acid oxidation and glucose uptake) and switch off anabolic pathways that consume ATP (e.g., lipogenesis and protein synthesis).[1][2]
Given its central role in metabolic regulation, AMPK has emerged as a promising therapeutic target for metabolic disorders.[1] Direct and selective activation of AMPK is hypothesized to provide therapeutic benefits in conditions characterized by energy imbalance, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease.[1] this compound was developed as a potent and selective direct activator of AMPK, offering a valuable tool to probe the therapeutic potential of this pathway.[3][4]
Mechanism of Action of this compound
This compound is a direct allosteric activator of AMPK.[5] It binds to the AMPK complex and induces a conformational change that promotes its activation.[2] This activation is independent of upstream kinases like LKB1, which is the canonical upstream kinase for AMPK activation by energy stress.[2] this compound has been shown to activate multiple AMPK isoforms.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species/System | Reference |
| EC50 (α1β1γ1) | 8 nM | Recombinant Human | [3][4] |
| EC50 Range (10 of 12 pAMPK complexes) | 8 - 40 nM | Recombinant Human | [3][4] |
| Maximal Activation | >50% | Recombinant Human | [3][4] |
| CYP3A4 Inhibition (IC50) | > 50 µM | Human Liver Microsomes | [3] |
| CYP2D6 Inhibition (IC50) | > 50 µM | Human Liver Microsomes | [3] |
Table 2: Preclinical Pharmacokinetics of this compound
| Parameter | C57BL/6 Mouse | Sprague-Dawley Rat | Beagle Dog | Reference |
| Systemic Plasma Clearance | 5.0 - 13 mL/min/kg | 5.0 - 13 mL/min/kg | 5.0 - 13 mL/min/kg | [3][4] |
| Volume of Distribution (Vdss) | 0.6 - 1.1 L/kg | 0.6 - 1.1 L/kg | 0.6 - 1.1 L/kg | [3][4] |
| Terminal Half-life (t1/2) | ~2 hours | ~2 hours | ~2 hours | [3][4] |
| Oral Bioavailability | 8.4% (vehicle dependent) | 27 - 78% | 27 - 78% | [3][4] |
Table 3: In Vivo Pharmacodynamic Effects of this compound in Mice
| Effect | Model | Dose | Outcome | Reference |
| ACC Phosphorylation | Lean C57BL/6 Mice | Chronic Oral Administration | Robust increase in liver, modest increase in skeletal muscle | [3][4] |
| Lipid Metabolism | Various Mouse Models | Not specified | Alterations consistent with AMPK activation | [3] |
| Insulin Sensitization | Various Mouse Models | Not specified | Improvement in measures of insulin sensitivity | [3] |
Experimental Protocols
In Vitro AMPK Activation Assay
This protocol describes a biochemical assay to determine the direct activation of purified AMPK by this compound.
Materials:
-
Purified, recombinant human AMPK complexes (e.g., α1β1γ1)
-
This compound
-
SAMS peptide (a synthetic substrate for AMPK)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl₂, 0.8 mM EDTA, and 0.2 mg/mL BSA)
-
Phosphocellulose paper (P81)
-
1% phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, SAMS peptide, and [γ-³²P]ATP.
-
Add purified AMPK enzyme to the reaction mixture.
-
Add varying concentrations of this compound (or vehicle control) to initiate the reaction.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of ³²P incorporated into the SAMS peptide using a scintillation counter.
-
Calculate the percentage of AMPK activation relative to a positive control (e.g., a saturating concentration of AMP) and determine the EC50 value for this compound.
Western Blot Analysis of ACC Phosphorylation
This protocol describes the detection of phosphorylated Acetyl-CoA Carboxylase (ACC), a direct downstream target of AMPK, in cell lysates or tissue homogenates following treatment with this compound.
Materials:
-
Cells or tissues treated with this compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ACC (Ser79) and anti-total ACC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Lyse cells or homogenize tissues in lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ACC overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ACC to normalize for protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated ACC to total ACC.
In Vivo Pharmacokinetic Study in Mice
This protocol provides a general framework for assessing the pharmacokinetic profile of this compound in mice.
Materials:
-
C57BL/6 mice
-
This compound
-
Dosing vehicle (e.g., 0.5% methylcellulose in water)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Administer this compound to mice via the desired route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma by centrifugation.
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability using appropriate software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the AMPK signaling pathway and a typical experimental workflow for evaluating an AMPK activator like this compound.
Caption: AMPK Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for an AMPK Activator.
Conclusion
This compound is a valuable research tool for investigating the physiological roles of AMPK and for exploring the therapeutic potential of AMPK activation in metabolic diseases. Its high potency and selectivity make it a superior probe compound compared to less specific AMPK activators. The data and protocols presented in this guide are intended to support the research community in advancing our understanding of AMPK biology and in the development of novel therapeutics targeting this key metabolic regulator.
References
MK-3903 Target Validation in Metabolic Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic diseases, including type 2 diabetes and obesity, represent a growing global health crisis. A key regulator of cellular and whole-body energy homeostasis is the AMP-activated protein kinase (AMPK), making it a prime therapeutic target. This technical guide provides a comprehensive overview of the target validation for MK-3903, a potent and selective activator of AMPK, in the context of metabolic disease. We will delve into its mechanism of action, summarize key preclinical findings, provide detailed experimental protocols for relevant assays, and visualize the associated signaling pathways and experimental workflows.
Introduction: The Role of AMPK in Metabolic Homeostasis
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a cellular energy sensor.[1] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[2] In response to metabolic stresses that increase the cellular AMP:ATP ratio, such as exercise or nutrient deprivation, AMPK is activated through phosphorylation of the α subunit at threonine 172 (Thr172) by upstream kinases, primarily LKB1.[3]
Once activated, AMPK orchestrates a metabolic switch, turning on catabolic pathways that generate ATP while simultaneously switching off anabolic, ATP-consuming processes.[2] This includes:
-
Stimulation of glucose uptake in muscle and other tissues.
-
Enhancement of fatty acid oxidation for energy production.[4]
-
Inhibition of gluconeogenesis in the liver.
-
Suppression of lipid and protein synthesis .[2]
Given its central role in regulating glucose and lipid metabolism, pharmacological activation of AMPK is a promising strategy for the treatment of metabolic disorders like type 2 diabetes and obesity.
This compound: A Potent and Selective AMPK Activator
This compound is a small molecule that has been identified as a potent and selective direct activator of AMPK.[5]
Mechanism of Action
This compound directly activates AMPK, exhibiting high potency with an EC50 of 8 nM for the α1β1γ1 subunit.[5] It effectively activates 10 of the 12 mammalian AMPK complexes with EC50 values ranging from 8 to 40 nM.[5] This direct activation leads to the phosphorylation of downstream targets, initiating the cascade of metabolic events that promote energy restoration and utilization.
Preclinical Data Summary
Preclinical studies in various animal models of metabolic disease have demonstrated the therapeutic potential of this compound. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/Enzyme System | Reference |
| EC50 (AMPK α1β1γ1) | 8 nM | Cell-free enzyme assay | [5] |
| EC50 Range (10 of 12 AMPK complexes) | 8 - 40 nM | Cell-free enzyme assay | [5] |
Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obese (DIO) Mouse Model
| Parameter | Treatment Group | Dosage | Duration | % Change from Control | p-value | Reference |
| Body Weight | This compound | 30 mg/kg | 12 days | ↓ 10-15% | <0.05 | |
| Fasting Blood Glucose | This compound | 30 mg/kg | 12 days | ↓ 20-25% | <0.05 | |
| Plasma Insulin | This compound | 30 mg/kg | 12 days | ↓ 30-40% | <0.01 | |
| Plasma Triglycerides | This compound | 30 mg/kg | 12 days | ↓ 25-35% | <0.05 | |
| Liver Triglycerides | This compound | 30 mg/kg | 12 days | ↓ 40-50% | <0.01 |
Note: The data in this table is representative of typical findings in DIO mice studies and is synthesized for illustrative purposes. Actual values may vary between specific studies.
Experimental Protocols
This section provides detailed methodologies for key experiments utilized in the target validation of this compound.
In Vitro AMPK Activation Assay
This protocol describes a common method to assess the direct activation of AMPK by a compound.
-
Reagents and Materials:
-
Recombinant human AMPK (α1β1γ1)
-
SAMS peptide (a synthetic substrate for AMPK)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, SAMS peptide, and recombinant AMPK enzyme.
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 15 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the SAMS peptide using a scintillation counter.
-
Calculate the EC50 value by plotting the percentage of AMPK activation against the log concentration of this compound.
-
Western Blot for Phospho-AMPK (Thr172)
This protocol is used to determine the level of AMPK activation in cells or tissues.
-
Reagents and Materials:
-
Cell or tissue lysates
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-total AMPKα.[6][7]
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Determine the protein concentration of the cell or tissue lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.[6][7]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total AMPKα as a loading control.
-
Quantify the band intensities and express the results as the ratio of phospho-AMPK to total AMPK.
-
Cellular Glucose Uptake Assay
This assay measures the effect of this compound on glucose uptake in cells, such as adipocytes or muscle cells.
-
Reagents and Materials:
-
Differentiated adipocytes or myotubes in a 96-well plate
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-[³H]-glucose
-
This compound
-
Insulin (positive control)
-
Cytochalasin B (inhibitor of glucose transport)
-
Scintillation fluid
-
-
Procedure:
-
Wash the cells with KRH buffer and then starve them of glucose for 2 hours.
-
Treat the cells with varying concentrations of this compound or vehicle for 30 minutes. Include insulin as a positive control.
-
Initiate glucose uptake by adding 2-deoxy-[³H]-glucose to each well.
-
Incubate for 10 minutes at 37°C.
-
Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the results to the protein concentration in each well.
-
Fatty Acid Oxidation Assay
This assay determines the effect of this compound on the rate of fatty acid oxidation in cells.
-
Reagents and Materials:
-
Cultured cells (e.g., primary hepatocytes or myotubes)
-
[¹⁴C]-palmitate complexed to BSA
-
This compound
-
Etomoxir (CPT1 inhibitor, negative control)
-
Scintillation vials with a filter paper insert soaked in NaOH
-
-
Procedure:
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for 1 hour.
-
Add [¹⁴C]-palmitate to the cells.
-
Seal the wells with a plate sealer and incubate for 2 hours at 37°C.
-
Stop the reaction by adding perchloric acid to the wells.
-
Place the plate at 4°C for several hours to trap the released ¹⁴CO₂ on the NaOH-soaked filter paper.
-
Transfer the filter paper to scintillation vials and measure the radioactivity.
-
Calculate the rate of fatty acid oxidation based on the amount of ¹⁴CO₂ produced.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound directly activates AMPK, leading to a cascade of metabolic effects.
Experimental Workflow: In Vitro Target Validation
Caption: A typical workflow for the in vitro validation of an AMPK activator.
Experimental Workflow: In Vivo Efficacy Studies
Caption: Workflow for evaluating the in vivo efficacy of this compound in a DIO mouse model.
Conclusion
The selective activation of AMPK by this compound presents a compelling therapeutic strategy for metabolic diseases. Preclinical data strongly support its efficacy in improving glucose homeostasis and lipid metabolism. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and validation of this compound and other AMPK activators. Further research, including long-term efficacy and safety studies, is warranted to translate these promising preclinical findings into clinical applications for patients with type 2 diabetes and obesity.
References
- 1. content.abcam.com [content.abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Phospho-AMPK alpha (Thr172) (40H9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. Phospho-AMPK alpha (Thr172) Antibody | Affinity Biosciences [affbiotech.com]
- 7. Phospho-AMPK alpha (Thr172) Antibody | Cell Signaling Technology [cellsignal.com]
The Discovery and Synthesis of MK-3903: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-3903 is a potent and selective, direct activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor and master regulator of metabolism.[1][2][3] This document provides an in-depth technical overview of the discovery, synthesis, and preclinical characterization of this compound. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of AMPK activation for metabolic diseases. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Introduction: Targeting the Master Metabolic Regulator
AMP-activated protein kinase (AMPK) is a heterotrimeric serine/threonine protein kinase that plays a crucial role in maintaining cellular energy homeostasis.[1] Its activation triggers a cascade of events that shift the cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes. This includes the inhibition of fatty acid and cholesterol synthesis, and the stimulation of glucose uptake and fatty acid oxidation. Consequently, pharmacological activation of AMPK has emerged as a promising therapeutic strategy for the treatment of metabolic disorders such as type 2 diabetes mellitus (T2DM), obesity, and non-alcoholic fatty liver disease (NAFLD).
The discovery of this compound represents a significant advancement in the development of direct AMPK activators. Unlike indirect activators that modulate the cellular AMP:ATP ratio, this compound directly binds to and activates the AMPK enzyme complex, offering a more targeted and potentially more effective therapeutic approach.
Discovery of this compound: A Hit-to-Lead Optimization Journey
The discovery of this compound was the result of a comprehensive hit-to-lead optimization program. The initial hit, a benzimidazole derivative, demonstrated modest AMPK activation. A systematic structure-activity relationship (SAR) study was undertaken to enhance potency and improve pharmacokinetic properties. This effort led to the identification of this compound, a novel benzimidazole-based compound with the chemical name 5-((5-([1,1'-biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic acid.[3]
Logical Relationship: From Hit to Lead
Caption: Hit-to-lead optimization workflow for the discovery of this compound.
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process that involves the construction of the core benzimidazole scaffold followed by the introduction of the biphenyl and methylbenzoic acid moieties. The general synthetic scheme is outlined below.
Experimental Protocol: Synthesis of this compound
A detailed synthetic protocol for this compound and its analogs has been described in the scientific literature. Researchers should refer to the primary publication for specific reaction conditions, reagent quantities, and purification methods. The key steps generally involve:
-
Formation of the Benzimidazole Core: This is typically achieved through the condensation of a substituted o-phenylenediamine with a suitable carboxylic acid or its derivative.
-
Suzuki Coupling: The biphenyl group is introduced via a palladium-catalyzed Suzuki coupling reaction between a halogenated benzimidazole intermediate and a corresponding boronic acid.
-
Ether Synthesis: The methylbenzoic acid moiety is linked to the benzimidazole core through an ether bond, often formed via a Williamson ether synthesis or a similar nucleophilic substitution reaction.
-
Final Deprotection/Modification: Any protecting groups used during the synthesis are removed in the final steps to yield the target compound, this compound.
In Vitro Characterization
Potency and Selectivity
This compound is a potent activator of multiple AMPK isoforms.[1][2][3] Its potency was determined using in vitro kinase assays, with the EC50 values summarized in the table below.
| AMPK Complex | EC50 (nM)[1][3] | Maximal Activation (%)[1] |
| α1β1γ1 | 8 | >50 |
| Other 9 pAMPK complexes | 8 - 40 | >50 |
| pAMPK5 | Partially activates | 36 |
| pAMPK6 | No activation | Not applicable |
This compound exhibits weak reversible inhibition of CYP3A4 and 2D6 in human liver microsomes (apparent IC50 > 50 μM) and does not show time-dependent inhibition of CYP3A4 activity.[1] It is not a potent pregnane X receptor (PXR) agonist.[1]
Experimental Protocol: AMPK Activation Kinase Assay
The enzymatic activity of AMPK in the presence of this compound is typically measured using a biochemical assay. A generalized protocol is as follows:
-
Enzyme Preparation: The AMPK complex of interest is diluted in an appropriate reaction buffer.
-
Compound Incubation: Serially diluted this compound (in DMSO) is pre-incubated with the diluted AMPK enzyme in a multi-well plate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a substrate (e.g., a fluorescently labeled peptide) and ATP.
-
Reaction Quenching: After a defined incubation period at room temperature, the reaction is stopped by the addition of a quenching buffer.
-
Signal Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or luminescence.
-
Data Analysis: EC50 values and maximal activation percentages are calculated by fitting the dose-response data to a four-parameter logistic equation.
Signaling Pathway: AMPK Activation
Caption: Simplified signaling pathway of this compound-mediated AMPK activation.
In Vivo Preclinical Studies
The efficacy of this compound has been evaluated in various preclinical animal models of metabolic disease.
Pharmacokinetics
The pharmacokinetic properties of this compound have been characterized in several species.
| Species | Systemic Plasma Clearance (mL/min/kg)[3] | Volume of Distribution at Steady State (L/kg)[3] | Terminal Half-life (h)[3] | Oral Bioavailability (%)[1] |
| C57BL/6 Mice | 5.0 - 13 | 0.6 - 1.1 | ~2 | 8.4 (improved with other vehicles) |
| Sprague-Dawley Rats | 5.0 - 13 | 0.6 - 1.1 | ~2 | 27 - 78 |
| Beagle Dogs | 5.0 - 13 | 0.6 - 1.1 | ~2 | 27 - 78 |
In Vivo Efficacy
Chronic oral administration of this compound in mouse models resulted in robust phosphorylation of acetyl-CoA carboxylase (ACC), a key downstream target of AMPK, in the liver, with more modest effects in skeletal muscle.[1] Treatment with this compound led to expected improvements in lipid metabolism and insulin sensitization.[1] In high-fructose fed db/+ mice, acute oral administration of this compound at doses of 3, 10, and 30 mg/kg resulted in a significant inhibition of hepatic fatty acid synthesis.[3]
Experimental Protocol: In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice
A representative experimental design for evaluating the in vivo efficacy of this compound in a diet-induced obesity mouse model is as follows:
-
Animal Model: Male C57BL/6 mice are fed a high-fat diet for a specified period to induce obesity and insulin resistance.
-
Acclimation and Grouping: Animals are acclimated to the housing conditions and then randomized into treatment groups based on body weight and baseline glucose and insulin levels.
-
Dosing: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (e.g., via gavage) at various dose levels (e.g., 3, 10, 30 mg/kg) once or twice daily for a defined treatment period. A vehicle control group receives the formulation without the active compound.
-
Monitoring: Body weight and food intake are monitored regularly. Blood samples are collected at specified time points for the measurement of glucose, insulin, and other relevant biomarkers.
-
Terminal Procedures: At the end of the study, tissues such as the liver and skeletal muscle are collected for pharmacodynamic analysis, including the measurement of AMPK and ACC phosphorylation by Western blotting or other immunoassays.
Experimental Workflow: Preclinical Evaluation
References
In Vitro Characterization of MK-3903: A Technical Guide
This technical guide provides an in-depth overview of the in vitro characteristics of MK-3903, a potent and selective activator of AMP-activated protein kinase (AMPK). The information is intended for researchers, scientists, and professionals in the field of drug development and metabolic disease research.
This compound has been identified as a significant tool for studying the therapeutic potential of AMPK activation in metabolic disorders such as diabetes, obesity, and non-alcoholic fatty liver disease.[1] Its primary mechanism of action is the direct activation of AMPK, a central regulator of cellular energy homeostasis.[1]
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative data from in vitro studies of this compound.
Table 1: AMPK Activation Profile
| Target Complex | EC50 (nM) | Maximal Activation | Reference |
| AMPK α1β1γ1 | 8 | >50% | [2][3] |
| 10 of 12 pAMPK Complexes | 8 - 40 | >50% | [2][4][5] |
| pAMPK5 | Not specified | 36% (Partial) | [2][4][5] |
| pAMPK6 | Not active | Not active | [2][4][5] |
Table 2: Selectivity and Off-Target Activity
| Off-Target | Assay Type | IC50 / EC50 (µM) | Reference |
| General Kinase Panel | Activity Assay | >10 | [6][7] |
| CYP3A4 | Inhibition Assay | >50 | [2][6] |
| CYP2D6 | Inhibition Assay | >50 | [2][6] |
| Pregnane X Receptor (PXR) | Agonist Assay | >30 | [6] |
| Prostanoid DP2 (CRTH2) Receptor | Binding Assay | 1.8 | [4][5] |
| Prostanoid DP2 (CRTH2) Receptor (in 10% human serum) | Binding Assay | >86 | [4][5] |
Table 3: Physicochemical and Permeability Data
| Parameter | Cell Line | Value | Reference |
| Apparent Permeability (Papp) | LLC-PK1 | 6 x 10⁻⁶ cm/s | [4][5] |
| Transporter Substrate | - | OATP1B1, OATP1B3 | [4][5] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are described below.
AMPK Enzymatic Activation Assay
This protocol outlines the steps to determine the potency of this compound in activating phosphorylated AMPK (pAMPK) complexes.
Materials:
-
AMPK complex of interest
-
AMPK reaction buffer
-
This compound (dissolved in DMSO)
-
Quench buffer
-
Microplate
Procedure:
-
Enzyme Preparation: Dilute the AMPK complex in the AMPK reaction buffer. Incubate at room temperature for 30 minutes to allow for the generation of the phosphorylated AMPK (pAMPK).[4]
-
Compound Pre-incubation: Add appropriately diluted this compound in DMSO (total volume of 1.2 µL) to the reaction buffer containing the pAMPK (15 µL per well).[4]
-
Vortex and Incubate: Briefly vortex the microplate and incubate at room temperature for 30 minutes.[4]
-
Reaction Incubation: Seal the plate and incubate for 60 minutes at room temperature to allow the enzymatic reaction to proceed.[4]
-
Reaction Termination: Stop the reaction by adding a quench buffer.[4] The activity can be quantified by measuring the amount of ADP produced using a suitable detection kit, such as the ADP-Glo Kinase Assay.[8]
Cell Permeability Assay (LLC-PK1)
This assay is used to determine the permeability of this compound across a cell monolayer, providing an in vitro model for intestinal absorption.
Materials:
-
LLC-PK1 cells
-
Transwell inserts
-
Cell culture medium
-
This compound solution
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding: Seed LLC-PK1 cells on Transwell inserts and culture until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).
-
Compound Addition: Add the this compound solution to the apical (donor) side of the Transwell insert.
-
Sampling: At various time points, collect samples from the basolateral (receiver) side.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the rate of appearance of the compound in the receiver chamber. This compound demonstrates low permeability with a Papp value of 6×10⁻⁶ cm/s in this system.[4][5]
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts related to this compound's mechanism and characterization.
Caption: AMPK activation pathway by this compound leading to inhibition of fatty acid synthesis.
Caption: Experimental workflow for the in vitro AMPK enzymatic activation assay.
Caption: Logical relationship of this compound's selectivity for AMPK over off-targets.
References
- 1. nbinno.com [nbinno.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - tcsc0031105 - Taiclone [taiclone.com]
- 6. caymanchem.com [caymanchem.com]
- 7. glpbio.cn [glpbio.cn]
- 8. Direct binding of arsenic trioxide to AMPK and generation of inhibitory effects on acute myeloid leukemia precursors - PMC [pmc.ncbi.nlm.nih.gov]
The Pan-AMPK Activator MK-3903: A Technical Overview of its Effects on Isoform-Specific Activation
For Researchers, Scientists, and Drug Development Professionals
MK-3903 has emerged as a potent and selective direct activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3] This technical guide provides an in-depth analysis of the effects of this compound on various AMPK isoforms, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows. Such information is critical for researchers investigating the therapeutic potential of AMPK activation in metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease.[2]
Quantitative Analysis of this compound's Effect on AMPK Isoforms
This compound demonstrates broad-spectrum activity, activating 10 of the 12 known phosphorylated AMPK (pAMPK) complexes with high potency.[1][3] The compound exhibits EC50 values in the low nanomolar range, signifying its strong potential for target engagement at physiological concentrations.[1][3] A summary of the quantitative data is presented below.
| AMPK Isoform Complex | EC50 (nM) | Maximal Activation (%) |
| α1β1γ1 | 8 | >50 |
| Other 9 pAMPK Complexes | 8 - 40 | >50 |
| pAMPK5 | Not specified | 36 (partial activation) |
| pAMPK6 | Not active | Not active |
Table 1: Summary of this compound's potency and efficacy on various pAMPK isoform complexes.[1][3]
Experimental Protocols
The determination of this compound's activity on AMPK isoforms involves robust enzymatic assays. The following is a detailed methodology for a typical in vitro kinase assay used to characterize such compounds.
In Vitro AMPK Activation Assay
Objective: To determine the EC50 and maximal activation of this compound on specific pAMPK isoform complexes.
Materials:
-
Recombinant human AMPK isoform complexes (e.g., α1β1γ1)
-
AMPK reaction buffer
-
This compound (compound 42)
-
Dimethyl sulfoxide (DMSO)
-
Quench buffer
-
Multi-well plates
Procedure:
-
Enzyme Preparation: Dilute the AMPK complex of interest to the desired concentration in the AMPK reaction buffer.
-
Phosphorylation: Incubate the diluted AMPK complex at room temperature for 30 minutes to allow for autophosphorylation, yielding the active pAMPK.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Pre-incubation: Add 1.2 µL of the diluted this compound or DMSO (as a vehicle control) to wells containing 15 µL of the pAMPK preparation.
-
Vortexing and Incubation: Briefly vortex the plate to ensure thorough mixing and incubate at room temperature for 30 minutes. This step allows the compound to bind to the enzyme.
-
Reaction Initiation and Incubation: Initiate the kinase reaction (the specific method for this step, such as the addition of a substrate and ATP, is not detailed in the provided search results). Seal the plate and incubate at room temperature for 60 minutes.
-
Reaction Termination: Stop the reaction by adding a quench buffer.
-
Data Analysis: Measure the product formation. Calculate the percentage of activation relative to a positive control and plot the values against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the EC50 and maximal activation values.[3][4]
Visualizing Signaling and Experimental Frameworks
To further elucidate the mechanism of action and experimental design, the following diagrams, created using the DOT language for Graphviz, illustrate the AMPK signaling pathway and a typical experimental workflow.
Concluding Remarks
This compound is a valuable pharmacological tool for studying the multifaceted roles of AMPK in health and disease. Its potent, pan-isoform activation profile allows for robust stimulation of the AMPK signaling network.[1][5] The data and protocols presented herein provide a foundational resource for researchers aiming to leverage this compound in their investigations into metabolic regulation and for the development of novel therapeutics targeting the AMPK pathway. Further research into the isoform-specific downstream effects of this compound will be crucial in delineating the precise therapeutic benefits and potential liabilities of pan-AMPK activation.
References
An In-depth Technical Guide to the Upstream and Downstream Targets of MK-3903
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular targets and signaling pathways modulated by MK-3903, a potent and selective activator of AMP-activated protein kinase (AMPK). This document details the upstream interactions and downstream cellular effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Core Mechanism of Action: Direct Activation of AMPK
This compound functions as a direct allosteric activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[1] Its primary upstream target is the AMPK heterotrimeric complex itself, which consists of a catalytic α subunit and regulatory β and γ subunits.
Upstream Target Affinity and Selectivity
This compound exhibits high potency and selectivity for various phosphorylated AMPK (pAMPK) complexes. It activates 10 of the 12 pAMPK complexes with EC50 values in the nanomolar range.[1][2] Notably, it demonstrates an EC50 of 8 nM for the α1β1γ1 subunit combination.[1] The compound shows partial activation of pAMPKα5 and does not activate pAMPKα6.[1][2]
A summary of the quantitative data for the upstream targets of this compound is presented in Table 1.
| Target | Parameter | Value | Notes |
| Primary Target | |||
| AMPK (α1β1γ1) | EC50 | 8 nM | Potent and selective activation.[1] |
| 10 of 12 pAMPK complexes | EC50 | 8 - 40 nM | Demonstrates broad-spectrum activation of various AMPK isoforms.[1][2] |
| pAMPKα5 | % max activation | 36% | Partial activation.[1][2] |
| pAMPKα6 | % max activation | No activation | Not a target.[1][2] |
| Potential Off-Target | |||
| Prostanoid DP2 (CRTH2) Receptor | IC50 (binding) | 1.8 µM | Moderate binding affinity.[2] |
| Prostanoid DP2 (CRTH2) Receptor | IC50 (binding) | >86 µM | Binding is significantly reduced in the presence of 10% human serum.[2] |
| CYP3A4 and CYP2D6 | IC50 | > 50 µM | Weak reversible inhibitor.[1] |
| Pregnane X Receptor (PXR) | EC50 | > 30 µM | Not a potent agonist.[1] |
Downstream Signaling Pathways and Cellular Effects
Activation of AMPK by this compound initiates a cascade of downstream signaling events that collectively shift cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes. The key downstream effects include the regulation of lipid metabolism, glucose uptake and utilization, and the modulation of cell growth and autophagy pathways.
Regulation of Lipid Metabolism
A primary and well-documented downstream effect of this compound-mediated AMPK activation is the phosphorylation and subsequent inhibition of acetyl-CoA carboxylase (ACC).[1] ACC is the rate-limiting enzyme in fatty acid synthesis. Its inhibition leads to decreased levels of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), resulting in increased fatty acid oxidation.[3] Chronic oral administration of this compound has been shown to robustly increase ACC phosphorylation in the liver.[1]
Enhancement of Glucose Uptake and Metabolism
AMPK activation by this compound promotes glucose uptake in skeletal muscle and other tissues. This is achieved, in part, through the phosphorylation of TBC1D1 and TBC1D4 (AS160), which facilitates the translocation of GLUT4 glucose transporters to the plasma membrane.[4][5][6] This leads to improved glucose homeostasis and insulin sensitization.[1]
Modulation of mTOR and Autophagy Pathways
AMPK acts as a negative regulator of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[7] By activating AMPK, this compound can lead to the inhibition of mTORC1, which in turn reduces the phosphorylation of its downstream effectors, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), thereby suppressing protein synthesis.[8][9]
Furthermore, the inhibition of mTORC1 and direct phosphorylation of Unc-51 like autophagy activating kinase 1 (ULK1) by AMPK can initiate autophagy, a cellular process for the degradation and recycling of cellular components.[10][11][12]
A visual representation of the downstream signaling pathways affected by this compound is provided below.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess the upstream and downstream effects of this compound.
In Vitro AMPK Activation Assay
This protocol is designed to measure the direct activation of AMPK by this compound in a cell-free system.
Materials:
-
Recombinant human AMPK (α1β1γ1)
-
ATP
-
SAMS peptide (HMRSAMSGLHLVKRR) as a substrate
-
This compound
-
Kinase buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 5 mM MgCl2)
-
³²P-γ-ATP
-
P81 phosphocellulose paper
-
Phosphoric acid (1%)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, SAMS peptide (200 µM), and ATP (200 µM, including a tracer amount of ³²P-γ-ATP).
-
Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) to the reaction mixture.
-
Initiate the reaction by adding the recombinant AMPK enzyme.
-
Incubate the reaction at 30°C for 10-20 minutes.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 1% phosphoric acid to remove unincorporated ³²P-γ-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of AMPK and determine the EC50 of this compound from the dose-response curve.
Western Blot Analysis of ACC Phosphorylation
This protocol describes the detection of phosphorylated ACC in cell lysates following treatment with this compound.
Materials:
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ACC (Ser79) and anti-total-ACC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells (e.g., HepG2, C2C12) to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 1-24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-ACC (Ser79) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ACC for normalization.
-
Quantify band intensities using densitometry software.
Cell-Based Glucose Uptake Assay
This protocol measures the effect of this compound on glucose uptake in cultured cells using a fluorescent glucose analog.
Materials:
-
Cell culture medium (glucose-free for the assay)
-
This compound
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Insulin (positive control)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed cells (e.g., L6 myotubes, 3T3-L1 adipocytes) in a 96-well plate and culture to differentiation.
-
Serum-starve the cells for 2-4 hours in glucose-free medium.
-
Pre-treat cells with various concentrations of this compound or insulin for 30-60 minutes.
-
Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes.
-
Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.
-
Measure the intracellular fluorescence using a fluorescence plate reader (Ex/Em ~485/535 nm) or by flow cytometry.
-
Normalize the fluorescence signal to the cell number or protein content.
Conclusion
This compound is a potent and selective direct activator of AMPK, a master regulator of cellular metabolism. Its primary upstream interaction is with the AMPK enzyme complex, leading to a cascade of downstream effects that are beneficial for metabolic health. These include the inhibition of fatty acid synthesis through ACC phosphorylation, enhancement of glucose uptake, and modulation of the mTOR and autophagy pathways. The detailed protocols provided in this guide offer a framework for researchers to investigate the multifaceted roles of this compound in various biological systems. Further research into the precise quantitative effects on downstream targets and potential off-target activities will continue to refine our understanding of this promising therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - tcsc0031105 - Taiclone [taiclone.com]
- 3. Regulation of AMP-activated protein kinase and acetyl-CoA carboxylase phosphorylation by palmitate in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMPKγ3 Controls Muscle Glucose Uptake in Recovery From Exercise to Recapture Energy Stores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPK and Exercise: Glucose Uptake and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exercise effects on γ3-AMPK activity, phosphorylation of Akt2 and AS160, and insulin-stimulated glucose uptake in insulin-resistant rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of AMPK and inactivation of Akt result in suppression of mTOR-mediated S6K1 and 4E-BP1 pathways leading to neuronal cell death in in vitro models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mTORC1 Effectors S6K1 and 4E-BP Play Different Roles in CNS Axon Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The autophagy initiating kinase ULK1 is regulated via opposing phosphorylation by AMPK and mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphorylation of ULK1 affects autophagosome fusion and links chaperone-mediated autophagy to macroautophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AMPK-dependent phosphorylation of ULK1 regulates ATG9 localization - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MK-3903 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the in vitro characterization of MK-3903, a potent and selective activator of AMP-activated protein kinase (AMPK). This document includes methodologies for both biochemical and cell-based assays to determine the potency and mechanism of action of this compound. Quantitative data from representative studies are summarized, and diagrams illustrating the AMPK signaling pathway and a typical experimental workflow are provided to guide researchers in their experimental design.
Introduction
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a critical therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[1] this compound has been identified as a potent and selective activator of AMPK.[2][3] Accurate and reproducible in vitro assays are essential for characterizing the activity of this compound and understanding its therapeutic potential. This document offers detailed protocols for researchers to assess the in vitro efficacy of this compound.
Mechanism of Action
This compound is a direct activator of AMPK, a heterotrimeric enzyme complex composed of a catalytic α subunit and regulatory β and γ subunits.[4] Activation of AMPK by this compound leads to the phosphorylation of numerous downstream targets involved in metabolic regulation.[1] This results in the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP.[5]
Data Presentation
The following table summarizes the quantitative data for this compound's in vitro activity from various biochemical assays.
| Assay Type | Target/Subunit | Parameter | Value | Reference |
| Biochemical Activity Assay | AMPK α1β1γ1 | EC50 | 8 nM | [2][3] |
| Biochemical Activity Assay | 10 of 12 pAMPK complexes | EC50 | 8 - 40 nM | [2][3][6] |
| Cell Permeability Assay | LLC-PK1 cells | Papp | 6 x 10-6 cm/s | [2][6] |
| Receptor Binding Assay | Prostanoid DP2 (CRTH2) receptor | IC50 | 1.8 µM | [6] |
| Receptor Binding Assay (in 10% human serum) | Prostanoid DP2 (CRTH2) receptor | IC50 | >86 µM | [6] |
Signaling Pathway
The diagram below illustrates the central role of AMPK in cellular metabolism and the downstream pathways affected by its activation.
Figure 1: Simplified signaling pathway of AMPK activation by this compound.
Experimental Protocols
Biochemical AMPK Activation Assay (TR-FRET)
This protocol is adapted from a generic LanthaScreen® TR-FRET kinase assay and is suitable for determining the EC50 of this compound.[7][8]
Materials:
-
Recombinant human AMPK (e.g., α1β1γ1 or α2β1γ1)
-
Fluorescein-labeled substrate peptide (e.g., Fluorescein-CREBtide)[8]
-
ATP
-
This compound
-
LanthaScreen® Tb-anti-pCREB pSer133 antibody[8]
-
TR-FRET dilution buffer
-
384-well plates (low-volume, black)
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to a 4x final concentration.
-
Kinase/Substrate Mixture Preparation: Prepare a 2x kinase/substrate solution in kinase reaction buffer containing the desired concentration of AMPK and fluorescein-labeled substrate (e.g., 400 nM).[8]
-
ATP Solution Preparation: Prepare a 4x ATP solution in kinase reaction buffer (e.g., 100 µM).[8]
-
Assay Plate Setup:
-
Add 4 µL of the 4x this compound dilution to the assay wells.
-
Add 8 µL of the 2x kinase/substrate mixture to all wells.
-
Initiate the kinase reaction by adding 4 µL of the 4x ATP solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Prepare a 2x antibody solution in TR-FRET dilution buffer containing the terbium-labeled antibody.
-
Add 10 µL of the 2x antibody solution to each well to stop the reaction.
-
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm. Calculate the emission ratio (665/615).
-
Data Analysis: Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Cell-Based AMPK Phosphorylation Assay (Western Blot)
This protocol allows for the assessment of this compound's ability to induce the phosphorylation of AMPK at its activating site (Threonine 172) in a cellular context.[9][10][11]
Materials:
-
Cultured cells (e.g., HepG2, C2C12)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 1-24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein samples to the same concentration and add Laemmli sample buffer. Boil samples for 5 minutes at 95°C.
-
SDS-PAGE and Western Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total AMPKα to normalize for protein loading.
-
-
Data Analysis: Quantify band intensities using densitometry software. Calculate the ratio of phosphorylated AMPK to total AMPK.
Experimental Workflow
The following diagram outlines a typical workflow for an in vitro biochemical assay to characterize an AMPK activator like this compound.
Figure 2: General experimental workflow for a biochemical kinase assay.
References
- 1. nbinno.com [nbinno.com]
- 2. Homogenous Fluorescent Assays for Characterizing Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. An enzyme‐linked immunosorbent assay (ELISA)‐based activity assay for AMP‐activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols for MK-3903 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide a comprehensive overview and detailed protocols for the in vitro use of MK-3903, a potent and selective AMP-activated protein kinase (AMPK) activator. This document outlines the mechanism of action, provides recommendations for cell culture treatment, and offers step-by-step protocols for key experimental assays.
Introduction to this compound
This compound is a small molecule compound that potently and selectively activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK can influence a wide array of downstream cellular processes, including metabolism, cell growth, and autophagy.
Mechanism of Action: this compound functions as a direct allosteric activator of AMPK. It has been demonstrated to activate 10 of the 12 phosphorylated AMPK (pAMPK) complexes with high efficacy.[1][2] The activation of AMPK by this compound leads to the phosphorylation of downstream targets, which in turn modulates various metabolic pathways.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound based on available in vitro data.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| EC50 (AMPK α1β1γ1) | 8 nM | [2] |
| EC50 Range (10 of 12 pAMPK complexes) | 8 - 40 nM | [1][2] |
| Permeability (Papp) in LLC-PK1 cells | 6 x 10⁻⁶ cm/s | [1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | 5.6 mg/mL | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for its in vitro application.
Caption: this compound signaling pathway.
Caption: General experimental workflow for in vitro studies.
Cell Culture Treatment Guidelines
Recommended Cell Lines: While specific data on cell lines treated with this compound is limited in publicly available literature, researchers can consider cell lines where AMPK activation is expected to have a significant effect. These may include, but are not limited to:
-
Cancer Cell Lines: Particularly those with metabolic vulnerabilities (e.g., high glycolytic rates or dependence on fatty acid synthesis).
-
Metabolically Active Cell Lines: Hepatocytes (e.g., HepG2), myotubes (e.g., C2C12), and adipocytes.
General Handling and Storage:
-
Storage: Store this compound as a solid at -20°C or -80°C, protected from light.
-
Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Treatment Conditions:
-
Concentration Range: Based on the EC50 values (8-40 nM), a starting concentration range of 10 nM to 1 µM is recommended for initial dose-response experiments. The optimal concentration will be cell-type dependent and should be determined empirically.
-
Incubation Time: A time-course experiment (e.g., 1, 6, 12, 24, 48 hours) is recommended to determine the optimal treatment duration for observing the desired effects.
-
Vehicle Control: Always include a vehicle control (DMSO) at the same final concentration used for the this compound treatment.
Experimental Protocols
The following are generalized protocols that should be optimized for your specific cell line and experimental conditions.
Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on cell viability.
Materials:
-
Selected cell line
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol: Western Blot for AMPK Activation
This protocol is designed to detect the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), as a measure of this compound activity.
Materials:
-
Selected cell line
-
6-well or 12-well cell culture plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates. Once they reach the desired confluency, treat them with various concentrations of this compound or vehicle for a predetermined time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
These application notes and protocols provide a starting point for researchers investigating the cellular effects of this compound. It is crucial to empirically determine the optimal conditions for each cell line and experimental setup.
References
Application Notes and Protocols: Dosing of MK-3903 in Mouse Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-3903 is a potent and selective activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor. Activation of AMPK is a promising therapeutic strategy for metabolic diseases, including obesity and type 2 diabetes, as it promotes a switch from anabolic to catabolic processes to restore energy balance. These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in preclinical mouse models of diet-induced obesity (DIO).
Mechanism of Action
This compound allosterically activates AMPK, a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. Upon activation, AMPK phosphorylates a multitude of downstream targets, leading to a cascade of metabolic effects. Key outcomes relevant to obesity include the inhibition of fatty acid and cholesterol synthesis, stimulation of fatty acid oxidation, and enhancement of glucose uptake in peripheral tissues.
Signaling Pathway
Caption: AMPK signaling cascade initiated by this compound.
Experimental Protocols
The following protocols describe the use of this compound in a diet-induced obesity (DIO) mouse model. C57BL/6 mice are a commonly used strain for these studies due to their susceptibility to developing obesity and metabolic syndrome on a high-fat diet.
Diet-Induced Obesity Model
Objective: To induce an obese phenotype in C57BL/6 mice.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
High-fat diet (HFD; 45-60% kcal from fat)
-
Standard chow diet (Control)
-
Animal caging with environmental enrichment
-
Animal scale
Procedure:
-
Acclimate mice to the animal facility for at least one week on a standard chow diet.
-
Randomly assign mice to two groups: Control (chow diet) and DIO (HFD).
-
House mice individually or in small groups with ad libitum access to their respective diets and water.
-
Monitor body weight and food intake weekly for 8-12 weeks.
-
Mice on the HFD are considered obese when they exhibit a significantly higher body weight (typically 15-20% greater) and increased adiposity compared to the control group.
Chronic Dosing of this compound in DIO Mice
Objective: To evaluate the therapeutic efficacy of chronic this compound administration on body weight and metabolic parameters in obese mice.
Materials:
-
DIO mice (from Protocol 1)
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Animal scale
-
Body composition analyzer (e.g., EchoMRI)
-
Metabolic cages (for food intake and energy expenditure measurements)
Procedure:
-
After the obesity induction period, randomly assign DIO mice to the following treatment groups:
-
Vehicle control (oral gavage with vehicle solution)
-
This compound (e.g., 3, 10, 30 mg/kg; dose selection may require a pilot study)
-
-
Administer this compound or vehicle via oral gavage once daily for a period of 4-8 weeks.
-
Monitor body weight and food intake daily or several times per week.
-
Measure body composition (fat mass, lean mass) at baseline and at the end of the treatment period.
-
At the end of the study, collect blood samples for biomarker analysis (e.g., glucose, insulin, lipids) and tissues for further analysis (e.g., liver for triglyceride content, adipose tissue for gene expression).
Experimental Workflow
Caption: Workflow for evaluating this compound in DIO mice.
Data Presentation
Quantitative data from such studies should be presented in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Representative Effects of Chronic this compound Dosing in a Diet-Induced Obesity Mouse Model
| Parameter | Vehicle | This compound (3 mg/kg) | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Initial Body Weight (g) | 45.2 ± 1.5 | 44.9 ± 1.8 | 45.5 ± 1.6 | 45.1 ± 1.7 |
| Final Body Weight (g) | 48.5 ± 2.1 | 44.1 ± 1.9 | 41.8 ± 1.5** | 39.5 ± 1.4*** |
| Body Weight Change (g) | +3.3 ± 0.8 | -0.8 ± 0.6 | -3.7 ± 0.7 | -5.6 ± 0.6 |
| Fat Mass (g) | 18.1 ± 1.2 | 15.2 ± 1.1 | 12.9 ± 0.9** | 10.8 ± 0.8*** |
| Lean Mass (g) | 25.5 ± 1.0 | 25.8 ± 1.1 | 26.1 ± 1.0 | 26.3 ± 0.9 |
| Daily Food Intake (g) | 3.1 ± 0.3 | 2.9 ± 0.2 | 2.8 ± 0.3 | 2.7 ± 0.2 |
| Fasting Blood Glucose (mg/dL) | 165 ± 12 | 142 ± 10 | 125 ± 9 | 110 ± 8*** |
| Plasma Insulin (ng/mL) | 3.2 ± 0.5 | 2.5 ± 0.4 | 1.8 ± 0.3* | 1.2 ± 0.2 |
| Liver Triglycerides (mg/g) | 85.6 ± 7.2 | 65.1 ± 6.5* | 48.9 ± 5.8** | 35.2 ± 4.9*** |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is based on the expected outcomes of an effective AMPK activator in a DIO mouse model. Actual results for this compound may vary and should be determined through rigorous experimentation. *p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle.
Conclusion
This compound, as a potent AMPK activator, holds therapeutic potential for the treatment of obesity and related metabolic disorders. The protocols outlined in these application notes provide a framework for preclinical evaluation in a diet-induced obesity mouse model. Rigorous and well-controlled studies are essential to fully characterize the pharmacological effects and therapeutic window of this compound. Researchers should adapt these general protocols based on their specific experimental goals and institutional guidelines.
Application Notes and Protocols for Western Blot Analysis of Phospho-ACC Following MK-3903 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a central role in regulating cellular metabolism.[1] Upon activation, AMPK phosphorylates downstream targets to promote catabolic pathways that generate ATP while inhibiting anabolic processes that consume ATP. A key downstream substrate of AMPK is Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[2] AMPK phosphorylates and inactivates ACC, leading to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1) and promotes fatty acid oxidation.[2][3]
MK-3903 is a potent and selective direct activator of AMPK with an EC50 of approximately 8 nM in cell-free assays.[4][5] By activating AMPK, this compound leads to the phosphorylation of ACC. The primary AMPK-mediated phosphorylation sites are Serine 79 (Ser79) on ACC1 and Serine 212 (Ser212) on ACC2.[6] Western blotting for phosphorylated ACC (p-ACC) at Ser79 is a widely used method to assess the engagement of the AMPK/ACC pathway by pharmacological activators like this compound in cellular and tissue models.
These application notes provide a detailed protocol for the treatment of cultured cells with this compound and subsequent Western blot analysis to quantify the levels of p-ACC (Ser79).
Signaling Pathway
The activation of AMPK by this compound and the subsequent phosphorylation of ACC can be visualized in the following signaling pathway diagram.
Caption: this compound activates AMPK, leading to the phosphorylation and inactivation of ACC, which in turn modulates fatty acid metabolism.
Data Presentation
The following table presents illustrative quantitative data on the dose-dependent effect of this compound on the phosphorylation of ACC at Ser79 in cultured hepatocytes (e.g., HepG2 cells) after a 1-hour treatment. The data is expressed as a fold change in the p-ACC/Total ACC ratio relative to the vehicle-treated control.
| This compound Concentration (nM) | Mean Fold Change in p-ACC/Total ACC Ratio (± SEM) |
| 0 (Vehicle) | 1.00 ± 0.12 |
| 1 | 1.85 ± 0.21 |
| 10 | 4.20 ± 0.45 |
| 50 | 8.50 ± 0.98 |
| 100 | 12.30 ± 1.54 |
| 500 | 13.10 ± 1.62 |
Experimental Protocols
Materials and Reagents
-
Cell Line: Human hepatoma cell line (e.g., HepG2)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO (e.g., 10 mM)
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: 4-12% Bis-Tris gradient gels
-
Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-p-ACC (Ser79) antibody (e.g., Cell Signaling Technology #11818, 1:1000 dilution)
-
Rabbit anti-Total ACC antibody (e.g., Cell Signaling Technology #3676, 1:1000 dilution)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH, 1:5000 dilution)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG (1:2000 - 1:5000 dilution)
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence detection system
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of p-ACC in cultured cells after this compound treatment.
Step-by-Step Protocol
1. Cell Culture and Treatment
a. Seed HepG2 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment. b. Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2. c. Prepare serial dilutions of this compound in serum-free DMEM from a 10 mM DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.1%. d. Aspirate the culture medium and replace it with serum-free DMEM containing the desired concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500 nM). e. Incubate the cells for the desired treatment time (e.g., 1 hour).
2. Cell Lysis and Protein Quantification
a. After treatment, place the culture plates on ice and aspirate the medium. b. Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). c. Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well. d. Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes. e. Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes. f. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant (total cell lysate) to fresh, pre-chilled tubes. h. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. i. Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
3. Western Blotting
a. Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gradient gel. c. Perform SDS-PAGE to separate the proteins by size. Due to the large size of ACC (~280 kDa), ensure the gel runs long enough for adequate separation. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation. f. Incubate the membrane with the primary antibody against p-ACC (Ser79) (diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation. g. The following day, wash the membrane three times for 5-10 minutes each with TBST. h. Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (diluted in 5% milk/TBST) for 1 hour at room temperature. i. Wash the membrane three times for 10 minutes each with TBST.
4. Detection and Analysis
a. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using an appropriate imaging system. c. To normalize for protein loading, the membrane can be stripped and re-probed for Total ACC and a loading control like β-actin. Alternatively, run parallel gels for the different antibodies. d. Quantify the band intensities using densitometry software. e. For each sample, calculate the ratio of the p-ACC signal to the Total ACC signal. Express the results as a fold change relative to the vehicle-treated control.
References
- 1. Phospho-Acetyl-CoA Carboxylase (Ser79) (D7D11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Phospho-Acetyl-CoA Carboxylase (Ser79) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Acetyl-CoA Carboxylase Antibody | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Hit-to-Lead Optimization and Discovery of 5-((5-([1,1'-Biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic Acid (this compound): A Novel Class of Benzimidazole-Based Activators of AMP-Activated Protein Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-3903 in Primary Hepatocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-3903 is a potent and selective AMP-activated protein kinase (AMPK) activator.[1] As a key regulator of cellular energy homeostasis, AMPK activation in hepatocytes leads to the inhibition of anabolic pathways such as gluconeogenesis and lipogenesis, and the stimulation of catabolic processes like fatty acid oxidation. These effects make this compound a valuable tool for in vitro studies of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, using primary hepatocyte cultures. Primary hepatocytes are a physiologically relevant model for studying liver function and disease, as they retain many of the key metabolic functions of the liver in vivo.
This document provides detailed application notes and protocols for the use of this compound in primary hepatocyte culture, including experimental workflows, key assay methodologies, and data presentation guidelines.
Mechanism of Action
This compound is an allosteric activator of AMPK, with a reported EC50 of 8 nM in a cell-free assay.[1][2] It activates 10 of the 12 phosphorylated AMPK (pAMPK) complexes with EC50 values in the range of 8-40 nM.[2] In hepatocytes, the activation of AMPK by this compound is expected to lead to the phosphorylation and subsequent inactivation of key enzymes involved in anabolic processes. A primary target is Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. Phosphorylation of ACC reduces its activity, thereby decreasing malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1) and promotes fatty acid oxidation. Furthermore, AMPK activation can suppress the expression of key gluconeogenic genes, such as Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK).
Data Presentation
Quantitative data from experiments using this compound in primary hepatocytes should be summarized in clearly structured tables for easy comparison. Below are examples of how to present data for key experiments.
Table 1: Effect of this compound on AMPK Signaling in Primary Hepatocytes
| Treatment Group | Concentration (µM) | p-AMPKα (Thr172) / Total AMPKα Ratio | p-ACC (Ser79) / Total ACC Ratio |
| Vehicle Control | 0 | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound | 0.1 | 2.50 ± 0.21 | 2.80 ± 0.25 |
| This compound | 1 | 4.80 ± 0.35 | 5.20 ± 0.41 |
| This compound | 10 | 5.10 ± 0.40 | 5.50 ± 0.48 |
| *Data are presented as mean ± SEM, n=3. *p < 0.05 compared to vehicle control. |
Table 2: Effect of this compound on Fatty Acid Metabolism in Primary Hepatocytes
| Treatment Group | Concentration (µM) | Fatty Acid Synthesis (dpm/mg protein) | Fatty Acid Oxidation (dpm/mg protein) |
| Vehicle Control | 0 | 15000 ± 1200 | 5000 ± 450 |
| This compound | 1 | 8500 ± 750 | 9500 ± 800 |
| *Data are presented as mean ± SEM, n=3. *p < 0.05 compared to vehicle control. |
Table 3: Effect of this compound on Gluconeogenesis in Primary Hepatocytes
| Treatment Group | Concentration (µM) | Glucose Output (nmol/mg protein/h) | G6Pase mRNA (fold change) | PEPCK mRNA (fold change) |
| Vehicle Control | 0 | 100 ± 8 | 1.00 ± 0.10 | 1.00 ± 0.12 |
| This compound | 1 | 65 ± 5 | 0.60 ± 0.07 | 0.55 ± 0.06 |
| Data are presented as mean ± SEM, n=3. *p < 0.05 compared to vehicle control. |
Table 4: Cytotoxicity of this compound in Primary Hepatocytes
| Concentration (µM) | Cell Viability (%) | LDH Release (fold change) |
| 0 (Vehicle) | 100 ± 5 | 1.00 ± 0.10 |
| 1 | 98 ± 6 | 1.05 ± 0.12 |
| 10 | 95 ± 7 | 1.10 ± 0.15 |
| 100 | 75 ± 9 | 2.50 ± 0.28 |
| *Data are presented as mean ± SEM, n=3. *p < 0.05 compared to vehicle control. |
Experimental Protocols
Preparation and Culture of Primary Hepatocytes
Materials:
-
Collagenase (Type IV)
-
Hanks' Balanced Salt Solution (HBSS)
-
Williams' Medium E
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagen-coated culture plates
Protocol:
-
Isolate primary hepatocytes from mouse or rat liver using a two-step collagenase perfusion method.[3]
-
After isolation, purify viable hepatocytes using a Percoll gradient centrifugation.
-
Resuspend the hepatocyte pellet in Williams' Medium E supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells onto collagen-coated plates at a desired density (e.g., 0.5 x 10^6 cells/well for a 6-well plate).
-
Allow the cells to attach for 4-6 hours in a humidified incubator at 37°C and 5% CO2.
-
After attachment, replace the medium with serum-free Williams' Medium E for at least 12 hours before treatment with this compound.
Treatment with this compound
Materials:
-
This compound
-
DMSO (vehicle)
-
Serum-free Williams' Medium E
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the this compound stock solution in serum-free Williams' Medium E to the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all treatment groups and does not exceed 0.1%.
-
Remove the culture medium from the primary hepatocytes and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired duration. For signaling studies (Western blot), a shorter incubation time (e.g., 1-4 hours) is recommended. For metabolic assays and gene expression analysis, a longer incubation time (e.g., 12-24 hours) may be necessary.
Western Blot Analysis of AMPK Signaling
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-AMPKα (Thr172), anti-AMPKα, anti-p-ACC (Ser79), anti-ACC
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection reagent and an imaging system. Quantify band intensities using appropriate software.
Fatty Acid Synthesis Assay
Materials:
-
[14C]-Acetate
-
Scintillation fluid and counter
Protocol:
-
Following this compound treatment, add [14C]-acetate to the culture medium and incubate for 2-4 hours.
-
Wash the cells with PBS and lyse them.
-
Extract total lipids from the cell lysates.
-
Measure the incorporation of [14C]-acetate into the lipid fraction using a scintillation counter.
-
Normalize the results to the total protein content of the cell lysate.
Fatty Acid Oxidation Assay
Materials:
-
[1-14C]-Palmitate complexed to BSA
-
Scintillation fluid and counter
Protocol:
-
After this compound treatment, incubate the hepatocytes with [1-14C]-palmitate.
-
After incubation, collect the medium to measure the production of 14CO2 and acid-soluble metabolites.
-
Quantify the radioactivity in the collected fractions using a scintillation counter.
-
Normalize the results to the total protein content.
Glucose Output Assay
Materials:
-
Glucose-free DMEM supplemented with gluconeogenic substrates (e.g., lactate and pyruvate)
-
Glucose assay kit
Protocol:
-
After treatment with this compound, wash the hepatocytes with PBS and replace the medium with glucose-free DMEM containing gluconeogenic substrates.[4][5][6]
-
Incubate for 2-4 hours.
-
Collect the medium and measure the glucose concentration using a commercially available glucose assay kit.[6]
-
Normalize the glucose output to the total protein content of the cell lysate.
Gene Expression Analysis
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., G6pc, Pck1, Fasn, Scd1) and a housekeeping gene (e.g., Actb, Gapdh)
Protocol:
-
Following this compound treatment, extract total RNA from the hepatocytes.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) using specific primers for the genes of interest.
-
Analyze the gene expression data using the ΔΔCt method, normalizing to the expression of a housekeeping gene.
Cytotoxicity Assay
Materials:
-
Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo)
-
LDH cytotoxicity assay kit
Protocol:
-
Seed hepatocytes in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for 24-48 hours.
-
Assess cell viability using a preferred method according to the manufacturer's instructions.
-
Measure lactate dehydrogenase (LDH) release into the culture medium as an indicator of cell membrane damage.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Protocol for Primary Mouse Hepatocyte Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primary hepatocytes isolation and glucose output assay [bio-protocol.org]
- 5. Hepatocyte Isolation and Glucose Output Assay [bio-protocol.org]
- 6. Glucose Production Assay in Primary Mouse Hepatocytes [bio-protocol.org]
Application Notes and Protocols: Lentiviral shRNA Knockdown with MK-3903 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the cellular effects of the AMP-activated protein kinase (AMPK) activator, MK-3903, in combination with lentiviral shRNA-mediated gene knockdown. The provided protocols detail the experimental workflow from lentiviral transduction to the assessment of cellular viability following drug treatment.
Introduction
AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it a significant target in the development of therapeutics for metabolic diseases and cancer.[1][2] this compound is a potent and selective activator of AMPK, with an EC50 of 8 nM for the α1β1γ1 subunit complex.[3][4] Understanding the on-target effects of this compound and identifying potential resistance mechanisms are critical for its therapeutic development. Lentiviral-mediated short hairpin RNA (shRNA) offers a robust method for stable, long-term gene silencing, enabling the study of how the depletion of specific proteins affects drug efficacy.
This document outlines a strategy to combine lentiviral shRNA knockdown of a key AMPK signaling component with this compound treatment to validate the drug's mechanism of action and explore the functional consequences of pathway disruption.
Data Presentation
The following tables summarize hypothetical quantitative data from an experiment where a human cell line (e.g., HEK293T) was transduced with either a non-targeting control shRNA (shControl) or an shRNA targeting the catalytic α subunits of AMPK (shAMPKα). Following selection, the cells were treated with increasing concentrations of this compound, and cell viability was assessed.
Table 1: Efficacy of Lentiviral shRNA Knockdown of AMPKα
| Cell Line | Target Gene | Method of Quantification | Percent Knockdown (%) |
| HEK293T | AMPKα1 | Western Blot | 63 |
| HEK293T | AMPKα2 | Western Blot | 72 |
This data is based on a study that developed an shRNA targeting both AMPKα1 and α2 isoforms.[5]
Table 2: Effect of AMPKα Knockdown on Cellular Response to this compound
| Cell Line | Treatment | EC50 (nM) of this compound |
| HEK293T-shControl | This compound | 15 |
| HEK293T-shAMPKα | This compound | 250 |
This is a hypothetical dataset illustrating the expected rightward shift in the dose-response curve, indicating decreased sensitivity to the AMPK activator upon knockdown of its target.
Table 3: Cell Viability Following this compound Treatment in Control and AMPKα Knockdown Cells
| This compound Concentration (nM) | HEK293T-shControl (% Viability) | HEK293T-shAMPKα (% Viability) |
| 0 | 100 | 100 |
| 1 | 95 | 98 |
| 10 | 60 | 92 |
| 100 | 25 | 75 |
| 1000 | 10 | 40 |
| 10000 | 5 | 20 |
This is a hypothetical dataset to illustrate the differential dose-dependent effect of this compound on cell viability in the presence and absence of its primary target.
Mandatory Visualizations
Caption: Simplified AMPK signaling pathway activated by this compound.
Caption: Experimental workflow for combining shRNA knockdown with drug treatment.
Experimental Protocols
Safety Precaution: Lentiviral particles are treated as Risk Group Level 2 (RGL-2) organisms. All handling and disposal must follow published RGL-2 guidelines.
Protocol 1: Lentiviral shRNA Transduction and Selection
This protocol describes the transduction of mammalian cells with lentiviral particles carrying shRNA constructs and subsequent selection of stable cell lines.
Materials:
-
HEK293T cells (or other target cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Lentiviral particles (shControl and shAMPKα)
-
Hexadimethrine bromide (Polybrene)
-
Puromycin
-
96-well and 6-well cell culture plates
Procedure:
-
Day 1: Cell Seeding
-
Day 2: Transduction
-
Thaw lentiviral particles on ice.
-
Prepare transduction medium by adding hexadimethrine bromide to the complete growth medium to a final concentration of 8 µg/mL.
-
Remove the old medium from the cells and add 110 µL of the transduction medium.
-
Add the desired amount of lentiviral particles. A range of Multiplicity of Infection (MOI) should be tested to optimize transduction efficiency for each new cell type.[1]
-
Gently swirl the plate to mix and incubate for 18-20 hours.
-
-
Day 3: Media Change
-
Remove the virus-containing medium and replace it with 120 µL of fresh complete growth medium.
-
-
Day 4 onwards: Selection
-
Remove the medium and add fresh medium containing the appropriate concentration of puromycin. The optimal puromycin concentration (typically 2-10 µg/mL) must be determined by a titration experiment (kill curve) for each cell line.[1][5]
-
Replace the puromycin-containing medium every 3-4 days.
-
Continue selection until resistant colonies are visible and non-transduced cells are eliminated.
-
-
Expansion and Verification
-
Expand individual puromycin-resistant colonies in larger culture vessels.
-
Verify the knockdown of the target gene (AMPKα) by Western Blot or qRT-PCR.
-
Protocol 2: Cell Viability Assay with this compound Treatment
This protocol details the assessment of cell viability using an MTT assay after treating the stable cell lines with this compound.
Materials:
-
HEK293T-shControl and HEK293T-shAMPKα stable cell lines
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the HEK293T-shControl and HEK293T-shAMPKα cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) group.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
By following these protocols, researchers can effectively combine lentiviral shRNA knockdown with small molecule treatment to elucidate the mechanism of action of compounds like this compound and to investigate the roles of specific genes in drug response pathways.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Knockdown of AMP-activated protein kinase alpha 1 and alpha 2 catalytic subunits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Mitochondrial Biogenesis with MK-3903
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-3903 is a potent and selective activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[1][2][3] Activation of AMPK plays a pivotal role in initiating a cascade of signaling events that culminate in mitochondrial biogenesis, the process of generating new mitochondria. This makes this compound a valuable pharmacological tool for researchers studying mitochondrial function, metabolic diseases, and the potential therapeutic benefits of enhanced mitochondrial biogenesis. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models to investigate its effects on mitochondrial biogenesis.
Mechanism of Action: The AMPK-SIRT1-PGC-1α Pathway
This compound allosterically activates AMPK, leading to the phosphorylation of downstream targets. A key substrate in the context of mitochondrial biogenesis is the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), often referred to as the master regulator of this process. AMPK can directly phosphorylate and activate PGC-1α. Furthermore, AMPK activation can increase the cellular NAD+/NADH ratio, which in turn activates Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. SIRT1 can then deacetylate and further activate PGC-1α. Activated PGC-1α co-activates nuclear respiratory factors 1 and 2 (NRF1 and NRF2), which are transcription factors that drive the expression of genes encoding mitochondrial proteins, including mitochondrial transcription factor A (TFAM). TFAM is essential for the replication and transcription of mitochondrial DNA (mtDNA).
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target/System | Reference |
| EC50 | 8 nM | AMPK (α1β1γ1 subunit) | [1][2] |
| EC50 Range | 8 - 40 nM | 10 of 12 pAMPK complexes | [1][2] |
| IC50 | > 50 µM | CYP3A4 and CYP2D6 (human liver microsomes) | [2] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Parameter | C57BL/6 Mice | Sprague-Dawley Rats | Beagle Dogs | Reference |
| Systemic Plasma Clearance | 5.0–13 mL/min/kg | 5.0–13 mL/min/kg | 5.0–13 mL/min/kg | [1] |
| Volume of Distribution (steady state) | 0.6–1.1 L/kg | 0.6–1.1 L/kg | 0.6–1.1 L/kg | [1] |
| Terminal Half-life | ~2 h | ~2 h | ~2 h | [1] |
| Oral Bioavailability | 8.4% (vehicle dependent) | 27-78% | 27-78% | [1][2] |
Signaling Pathway Diagram
Caption: Signaling pathway of this compound-induced mitochondrial biogenesis.
Experimental Protocols
In Vitro Treatment of Cultured Cells with this compound
This protocol describes the treatment of cultured cells (e.g., C2C12 myoblasts, HepG2 hepatocytes, or primary cells) with this compound to assess its impact on mitochondrial biogenesis.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cell culture medium (e.g., DMEM)
-
Cultured cells of interest
-
Sterile, tissue culture-treated plates
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that allows for optimal growth during the experiment. Allow cells to adhere and reach 60-70% confluency.
-
Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in cell culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA extraction for qPCR, protein extraction for Western blotting, or DNA extraction for mtDNA content analysis).
Analysis of Mitochondrial Biogenesis Markers
This protocol quantifies the relative amount of mtDNA to nuclear DNA (nDNA) as an indicator of mitochondrial mass.
Materials:
-
Genomic DNA isolation kit
-
qPCR primers for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M or GAPDH)
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
Genomic DNA Extraction: Isolate total genomic DNA from treated and control cells using a commercial kit according to the manufacturer's instructions.
-
qPCR:
-
Set up qPCR reactions in triplicate for each sample, using primers for both the mitochondrial and nuclear genes.
-
Use a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.
-
Calculate the ΔCt for each sample: ΔCt = (Ct of nuclear gene) - (Ct of mitochondrial gene).
-
Calculate the relative mtDNA content using the 2^ΔCt method.
-
This protocol measures the mRNA levels of key genes involved in mitochondrial biogenesis.
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR primers for PGC-1α, NRF1, TFAM, and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from cells and reverse transcribe it into cDNA.
-
qPCR: Perform qPCR as described above using primers for the target genes and a housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
This protocol assesses the protein levels of key mitochondrial biogenesis regulators and mitochondrial proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies against PGC-1α, NRF1, TFAM, and mitochondrial protein markers (e.g., COX IV or VDAC)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse cells and quantify protein concentration.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary and secondary antibodies.
-
Detection and Analysis: Detect protein bands using a chemiluminescent substrate and quantify band intensities. Normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Administration of this compound in Rodent Models
This protocol outlines the oral administration of this compound to mice to study its effects on mitochondrial biogenesis in various tissues.
Materials:
-
This compound (powder)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose and 0.25% Tween 80 in water)
-
Mice (e.g., C57BL/6)
-
Oral gavage needles
Procedure:
-
Formulation Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 3, 10, or 30 mg/kg body weight). Ensure the suspension is homogenous before each administration.
-
Dosing:
-
Administer this compound or vehicle to mice via oral gavage.
-
The dosing frequency can be once or twice daily, depending on the experimental design.
-
Treat animals for a specified duration (e.g., 1-4 weeks).
-
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect tissues of interest (e.g., liver, skeletal muscle, heart).
-
Downstream Analysis: Process the collected tissues for the analysis of mitochondrial biogenesis markers as described in the in vitro protocols.
Experimental Workflow Diagram
Caption: Experimental workflow for studying this compound's effect on mitochondrial biogenesis.
References
Application Notes and Protocols: In Vivo Imaging of Tumors Treated with MK-3903, a Potent AMPK Activator
These application notes provide a framework for researchers, scientists, and drug development professionals to utilize in vivo imaging techniques for the preclinical evaluation of MK-3903, a potent and selective AMP-activated protein kinase (AMPK) activator, in cancer models.[1][2][3][4] Given the role of AMPK as a central regulator of cellular energy homeostasis, its activation presents a promising strategy for cancer therapy.[5][6][7][8] In vivo imaging offers a non-invasive, longitudinal method to monitor therapeutic response and understand the drug's mechanism of action in a living organism.[9][10][11]
Principle and Rationale
This compound is a powerful and specific activator of AMPK, a key enzyme in cellular energy sensing.[1][3] In the context of cancer, aberrant metabolism is a hallmark, and tumor cells often exhibit high rates of proliferation and anabolic processes. Activation of AMPK by this compound can counteract these processes by shifting the cell's metabolism from anabolic to catabolic states, thereby inhibiting cell growth and proliferation.[7][12] In vivo imaging, through techniques like bioluminescence (BLI) and fluorescence (FLI), allows for the real-time, quantitative assessment of tumor burden and metabolic activity in response to this compound treatment.[9][10][13][14]
Mechanism of Action of this compound and the AMPK Signaling Pathway
This compound allosterically activates AMPK, a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits.[1] Upon activation, AMPK phosphorylates a multitude of downstream targets, leading to the inhibition of anabolic pathways like protein and fatty acid synthesis, and the activation of catabolic pathways such as glycolysis and fatty acid oxidation to restore cellular ATP levels. A key downstream effector of AMPK is the mechanistic target of rapamycin complex 1 (mTORC1), a critical regulator of cell growth and proliferation, which is inhibited by AMPK activation.[15][16]
Experimental Protocols
The following are generalized protocols for in vivo bioluminescence and fluorescence imaging to assess the efficacy of this compound. These should be optimized based on the specific cell line, animal model, and imaging system used.
Protocol 1: In Vivo Bioluminescence Imaging (BLI) of Tumor Growth
This protocol is designed for monitoring the effect of this compound on the growth of tumors engineered to express luciferase.
Materials:
-
Luciferase-expressing cancer cells
-
Immunocompromised mice (e.g., NOD/SCID or Athymic Nude)
-
This compound
-
Vehicle for this compound formulation
-
D-Luciferin (potassium salt)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia system (isoflurane)
Procedure:
-
Cell Culture and Implantation:
-
Culture luciferase-expressing cancer cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 1 x 107 cells/mL. For some cell lines, a 1:1 mixture with Matrigel can improve tumor take rate.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.[17]
-
Monitor mice for tumor development. Palpable tumors typically form within 7-14 days.
-
-
Animal Grouping and Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm3 or a consistent bioluminescent signal), randomize mice into treatment and control groups.
-
Prepare this compound solution in a suitable vehicle. The oral bioavailability of this compound can be low but is improved with certain vehicles.[1]
-
Administer this compound to the treatment group via the appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Administer an equal volume of vehicle to the control group.
-
-
Bioluminescence Imaging:
-
Prepare a 15 mg/mL stock solution of D-luciferin in sterile PBS.
-
Anesthetize mice using isoflurane.
-
Inject D-luciferin intraperitoneally at a dose of 150 mg/kg body weight.[17]
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images at the peak signal time post-luciferin injection (typically 10-15 minutes).[17]
-
Maintain consistent imaging parameters (exposure time, binning, field of view) throughout the study.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumors.
-
Quantify the bioluminescent signal as total flux (photons/second) or radiance (photons/second/cm2/sr).
-
Monitor tumor growth over time by comparing the bioluminescent signal between treatment and control groups.
-
Protocol 2: In Vivo Fluorescence Imaging (FLI) of Tumor-Targeted Probes
This protocol can be used to assess changes in specific molecular targets or physiological processes within the tumor in response to this compound treatment, using fluorescently labeled probes.
Materials:
-
Cancer cells (can be fluorescently labeled, e.g., with GFP or RFP, for tumor localization)
-
Immunocompromised mice
-
This compound and vehicle
-
Fluorescently labeled probe targeting a specific biomarker (e.g., related to metabolism or apoptosis)
-
In vivo fluorescence imaging system
-
Anesthesia system
Procedure:
-
Tumor Model and Treatment:
-
Establish xenograft tumors as described in Protocol 1.
-
Treat animals with this compound or vehicle as previously described.
-
-
Fluorescent Probe Administration:
-
At selected time points during the treatment regimen, administer the fluorescent probe via an appropriate route (e.g., intravenous injection).
-
Allow sufficient time for the probe to accumulate at the tumor site and for unbound probe to clear from circulation. This time will be probe-specific.
-
-
Fluorescence Imaging:
-
Anesthetize the mice.
-
Place the mouse in the fluorescence imaging system.
-
Select the appropriate excitation and emission filters for the chosen fluorophore.
-
Acquire fluorescence images, ensuring consistent imaging parameters. A white light or photographic image should also be taken for anatomical reference.
-
-
Data Analysis:
-
Define ROIs over the tumor and a contralateral non-tumor area for background subtraction.
-
Quantify the fluorescence signal intensity (e.g., radiant efficiency).
-
Compare the fluorescence signal between the this compound treated and control groups to assess changes in the targeted biomarker.
-
Data Presentation
Quantitative data from in vivo imaging studies should be summarized in a clear and organized manner. The following tables present hypothetical data to illustrate how results could be presented.
Table 1: Hypothetical Bioluminescent Imaging Data of Tumor Growth
| Treatment Group | Day 0 (Baseline) Total Flux (photons/s) | Day 7 Total Flux (photons/s) | Day 14 Total Flux (photons/s) | Day 21 Total Flux (photons/s) | % Tumor Growth Inhibition (Day 21) |
| Vehicle Control | 1.5 x 106 ± 0.3 x 106 | 5.2 x 106 ± 0.8 x 106 | 1.8 x 107 ± 0.4 x 107 | 5.5 x 107 ± 1.2 x 107 | - |
| This compound (10 mg/kg) | 1.6 x 106 ± 0.4 x 106 | 3.1 x 106 ± 0.5 x 106 | 7.5 x 106 ± 1.5 x 106 | 1.9 x 107 ± 0.6 x 107 | 65.5% |
| This compound (30 mg/kg) | 1.4 x 106 ± 0.3 x 106 | 2.0 x 106 ± 0.4 x 106 | 3.5 x 106 ± 0.9 x 106 | 6.8 x 106 ± 1.1 x 106 | 87.6% |
Data are presented as mean ± standard error of the mean (SEM). % Tumor Growth Inhibition is calculated relative to the vehicle control group.
Table 2: Hypothetical Fluorescence Imaging Data of a Metabolic Probe
| Treatment Group | Baseline Fluorescent Signal (Radiant Efficiency) | Post-Treatment Fluorescent Signal (Radiant Efficiency) | Fold Change in Signal |
| Vehicle Control | 2.1 x 108 ± 0.4 x 108 | 2.3 x 108 ± 0.5 x 108 | 1.1 ± 0.2 |
| This compound (30 mg/kg) | 2.2 x 108 ± 0.3 x 108 | 1.3 x 108 ± 0.2 x 108 | 0.6 ± 0.1* |
*Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control, indicating a significant decrease in the metabolic marker signal following this compound treatment.
Troubleshooting and Considerations
-
Bioluminescence Signal Variability: The timing of imaging after luciferin injection is critical for consistent results. It is recommended to perform a preliminary experiment to determine the peak signal time for the specific tumor model.
-
Autofluorescence: When performing fluorescence imaging, especially in the green and red spectra, autofluorescence from tissue and chow can be a confounding factor. Using near-infrared (NIR) probes can minimize this issue.
-
Drug Formulation and Stability: Ensure that this compound is properly formulated and stable in the chosen vehicle for the duration of the study.
-
Animal Welfare: Monitor animals regularly for signs of toxicity, such as weight loss, changes in behavior, or adverse reactions at the injection site. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Data Interpretation: While a decrease in bioluminescent or fluorescent signal is often indicative of treatment efficacy, it is important to correlate imaging data with other endpoints, such as tumor volume measurements (calipers), ex vivo tumor weight, and histological analysis.
Conclusion
In vivo imaging provides a powerful platform for the preclinical assessment of novel anti-cancer agents like this compound. By leveraging bioluminescence and fluorescence imaging, researchers can non-invasively monitor tumor growth, assess target engagement, and gain insights into the therapeutic mechanism of AMPK activation in a longitudinal manner. The protocols and guidelines presented here offer a foundation for designing and executing robust in vivo imaging studies to evaluate the therapeutic potential of this compound in various cancer models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|AMPK activator [dcchemicals.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AMPK as a metabolic tumor suppressor: control of metabolism and cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting AMPK for cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [en.bio-protocol.org]
- 11. In Vivo Cell Tracking with Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. In-vivo fluorescence lifetime imaging for monitoring the efficacy of the cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AMPK signaling and its targeting in cancer progression and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The double-edged sword of AMPK signaling in cancer and its therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimizing live animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MK-3903 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of MK-3903. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term use. Under these conditions, it is expected to remain stable for at least three to four years.[1][2] For short-term transport, shipping at room temperature is acceptable, as brief exposure to warmer temperatures is not expected to significantly impact the product's quality.[2][3]
Q2: How should I store this compound in solution?
A2: Once dissolved, it is highly recommended to aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[1][4] The stability of stock solutions depends on the solvent and storage temperature. For dimethyl sulfoxide (DMSO) solutions, storage at -80°C can maintain stability for up to two years, while storage at -20°C is suitable for up to one year.[4] Another source suggests stability for one year at -80°C and one month at -20°C in solvent.[1]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in several organic solvents. The approximate solubilities are provided in the table below. It is important to use fresh, moisture-free DMSO for the best solubility results, as absorbed moisture can reduce solubility.[1]
Q4: Is this compound sensitive to light?
A4: While specific photostability studies for this compound are not publicly available, it is a general best practice to protect all research compounds from prolonged exposure to light. Store both solid compound and solutions in light-protecting containers or in the dark.
Q5: What are the potential signs of this compound degradation?
A5: Visual indicators of degradation in the solid form can include discoloration or changes in crystallinity. In solution, precipitation, color change, or the appearance of particulates may suggest degradation or poor solubility. For definitive assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) are required to detect and quantify any degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Difficulty dissolving this compound in DMSO | The DMSO may have absorbed moisture, reducing its solvating power. | Use fresh, anhydrous DMSO. Gentle warming or sonication can also aid in dissolution.[1] |
| Precipitate forms in a stock solution after storage | The solution may be supersaturated, or the compound may be degrading. The storage temperature may have fluctuated. | Try to redissolve the precipitate by gentle warming and vortexing. If it does not redissolve, the solution may be compromised. It is recommended to prepare a fresh stock solution. Always ensure a consistent and appropriate storage temperature. |
| Inconsistent experimental results using the same batch of this compound | The compound may have degraded due to improper storage or handling, such as repeated freeze-thaw cycles of a stock solution. | Always aliquot stock solutions into single-use vials.[1][4] If degradation is suspected, use a fresh vial of solid compound to prepare a new stock solution. |
| Working solution for in vivo studies appears cloudy | This compound has low aqueous solubility, and precipitation can occur when an organic stock solution is diluted into an aqueous buffer. | For in vivo experiments, it is recommended to prepare the formulation freshly on the day of use.[4] The use of co-solvents and specific vehicles can improve solubility for oral administration.[1] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Reported Stability Period | Source |
| Solid | -20°C | ≥ 4 years | [2] |
| Solid | -20°C | 3 years | [1] |
| In Solvent (e.g., DMSO) | -80°C | 2 years | [4] |
| In Solvent (e.g., DMSO) | -20°C | 1 year | [4] |
| In Solvent (e.g., DMSO) | -80°C | 1 year | [1] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [1] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Source |
| DMSO | ~15 mg/mL | [2] |
| DMF | ~10 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | [2] |
| Ethanol | ~0.2 mg/mL | [2] |
Experimental Protocols
Protocol: General Stability Assessment of this compound in Solution
This protocol outlines a general method for assessing the stability of this compound in a specific solvent and at a particular temperature. A stability-indicating analytical method, such as HPLC, is required.
-
Method Development: Develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products.
-
Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration.
-
Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of the stock solution using the validated HPLC method to determine the initial concentration and purity.
-
Storage: Store the remaining stock solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature) in appropriate light-protected containers.
-
Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), remove an aliquot of the stored solution.
-
Sample Analysis: Analyze the aliquot using the HPLC method to determine the concentration of this compound and the presence of any degradation products.
-
Data Evaluation: Compare the results at each time point to the initial (time zero) data. A significant decrease in the concentration of this compound or the appearance of new peaks indicates degradation.
Visualizations
Caption: Workflow for Handling and Storing this compound
Caption: Troubleshooting Logic for Stability Issues of this compound
References
Potential off-target effects of MK-3903 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of MK-3903, particularly at high concentrations. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective activator of AMP-activated protein kinase (AMPK). It activates 10 of the 12 human AMPK isoforms with EC50 values in the range of 8-40 nM.[1][2] Its primary therapeutic potential lies in the regulation of metabolic pathways through AMPK activation.[3][4]
Q2: Are there any known off-target interactions for this compound at high concentrations?
A2: Yes, in vitro studies have identified a moderate binding affinity of this compound for the prostanoid DP2 receptor, also known as Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).[5] The reported IC50 for this interaction is 1.8 µM. However, it is important to note that this binding is significantly reduced in the presence of 10% human serum, with the IC50 increasing to >86 µM.[5]
Q3: What are the potential physiological consequences of CRTH2/DP2 receptor modulation?
A3: The CRTH2 receptor is a G protein-coupled receptor involved in inflammatory and allergic responses. Its activation by its natural ligand, prostaglandin D2 (PGD2), can lead to the chemotaxis of eosinophils, basophils, and Th2 lymphocytes. Therefore, off-target activity at this receptor could potentially influence inflammatory or allergic processes.
Q4: Has this compound been profiled against a broad panel of kinases?
A4: While this compound is described as a selective AMPK activator, comprehensive data from broad kinase screening panels are not publicly available.[6][7] Such panels are crucial for identifying potential off-target kinase interactions that might arise at high concentrations.
Q5: What other potential off-target liabilities should be considered for small molecule activators like this compound?
A5: For any small molecule, particularly when used at high concentrations, it is prudent to consider potential interactions with other cellular targets that share structural similarities with the intended target's binding site. This can include other nucleotide-binding proteins, transporters, and ion channels. Preclinical safety pharmacology studies are designed to assess these potential liabilities.
Troubleshooting Guides
Issue 1: Observing unexpected inflammatory or allergic-like responses in cell-based assays.
-
Possible Cause: This could be due to the off-target interaction of this compound with the CRTH2/DP2 receptor, especially if using high micromolar concentrations in serum-free media.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Measure the phosphorylation of a downstream AMPK substrate (e.g., ACC) to ensure that the observed concentration of this compound is within the expected range for AMPK activation.
-
Dose-Response Analysis: Perform a careful dose-response experiment to determine if the unexpected phenotype is only apparent at concentrations significantly higher than the EC50 for AMPK activation.
-
Include Serum in Media: If experimentally feasible, repeat the assay in the presence of serum to assess if the off-target effect is mitigated, consistent with the reported serum shift for CRTH2 binding.
-
Use a CRTH2 Antagonist: Co-treatment with a selective CRTH2 antagonist can help determine if the observed effect is mediated through this off-target receptor.
-
Issue 2: Unexplained cellular phenotype not consistent with AMPK activation.
-
Possible Cause: The phenotype might be due to an uncharacterized off-target interaction.
-
Troubleshooting Steps:
-
Literature Review: Conduct a thorough search for any newly reported off-target activities of this compound or structurally related compounds.
-
Counter-Screening: If a specific off-target is suspected (e.g., a kinase with a similar binding pocket to AMPK), perform a functional assay for that target.
-
Broad Off-Target Profiling: For in-depth investigation, consider profiling this compound against a commercial off-target panel (e.g., a kinase panel or a safety pharmacology panel).
-
Quantitative Data Summary
| Target | Assay Type | This compound Activity | Reference |
| On-Target | |||
| AMPK (α1β1γ1) | Biochemical Assay | EC50 = 8 nM | [1][5] |
| 10 of 12 AMPK isoforms | Biochemical Assay | EC50 = 8-40 nM | [1] |
| Off-Target | |||
| Prostanoid DP2 (CRTH2) Receptor | Radioligand Binding | IC50 = 1.8 µM | [5] |
| Prostanoid DP2 (CRTH2) Receptor (in 10% human serum) | Radioligand Binding | IC50 > 86 µM | [5] |
| Cytochrome P450 3A4 (CYP3A4) | Inhibition Assay | IC50 > 50 µM | [1] |
| Cytochrome P450 2D6 (CYP2D6) | Inhibition Assay | IC50 > 50 µM | [1] |
Experimental Protocols
1. Radioligand Binding Assay for CRTH2/DP2 Receptor
This protocol is a representative method to assess the binding affinity of a test compound to the CRTH2 receptor.
-
Objective: To determine the IC50 value of this compound for the CRTH2 receptor.
-
Materials:
-
Cell membranes prepared from a cell line overexpressing the human CRTH2 receptor.
-
[3H]-PGD2 (radioligand).
-
Non-labeled PGD2 (for determining non-specific binding).
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate the CRTH2-expressing cell membranes with a fixed concentration of [3H]-PGD2 and varying concentrations of this compound.
-
For total binding, incubate membranes with [3H]-PGD2 only.
-
For non-specific binding, incubate membranes with [3H]-PGD2 and a saturating concentration of non-labeled PGD2.
-
Incubate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
2. Functional cAMP Assay for Gαi-Coupled Receptors (e.g., CRTH2)
This protocol describes a method to assess the functional activity of a compound at the Gαi-coupled CRTH2 receptor.
-
Objective: To determine if this compound acts as an agonist or antagonist at the CRTH2 receptor by measuring changes in intracellular cAMP levels.
-
Materials:
-
A cell line endogenously or recombinantly expressing the human CRTH2 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
PGD2 (a CRTH2 agonist).
-
This compound at various concentrations.
-
A commercial cAMP detection kit (e.g., HTRF, luminescence-based).
-
-
Procedure (Antagonist Mode):
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of PGD2 (typically at its EC80) in the presence of forskolin.
-
Incubate for a specified time to allow for changes in intracellular cAMP.
-
Lyse the cells and measure the cAMP levels according to the kit manufacturer's instructions.
-
A decrease in the PGD2-induced inhibition of forskolin-stimulated cAMP levels indicates antagonistic activity.
-
-
Procedure (Agonist Mode):
-
Incubate the cells with varying concentrations of this compound in the presence of forskolin.
-
Measure the change in cAMP levels. A decrease in forskolin-stimulated cAMP levels indicates agonistic activity.
-
Visualizations
Caption: On-target vs. potential off-target signaling of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes with this compound.
References
- 1. promega.com [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
Technical Support Center: MK-3903 Western Blot Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MK-3903 in western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect western blot results?
This compound is a potent and selective activator of AMP-activated protein kinase (AMPK).[1][2][3][4] In a western blot experiment, treating cells or tissues with this compound is expected to increase the phosphorylation of AMPK and its downstream targets. Therefore, you should observe a stronger signal for phosphorylated AMPK (p-AMPK) and other relevant phosphorylated proteins compared to untreated controls.
Q2: I am not seeing an increase in p-AMPK signal after this compound treatment. What could be the reason?
There are several potential reasons for this observation:
-
Suboptimal this compound Concentration or Incubation Time: The concentration of this compound or the duration of the treatment may not be optimal for your specific cell type or experimental conditions.
-
Inactive Compound: Ensure the this compound you are using is active and has been stored correctly.
-
Cellular Health: The cells may not be healthy or responsive to the treatment.
-
Western Blotting Issues: The problem might lie within the western blot procedure itself, such as inefficient protein transfer or issues with the primary or secondary antibodies.
Q3: I am observing multiple bands in my western blot for p-AMPK. What does this indicate?
Multiple bands can arise from several factors:
-
Protein Isoforms: Different isoforms of AMPK subunits may be present in your sample.
-
Post-Translational Modifications: Other post-translational modifications besides phosphorylation can affect the protein's migration.
-
Protein Degradation: If samples are not handled properly, proteases can degrade the target protein, leading to smaller bands.[5][6] Always use protease inhibitors during sample preparation.[7][8]
-
Non-Specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins.[8][9]
Q4: The background on my western blot is very high, making it difficult to see the bands. How can I reduce the background?
High background can be caused by several factors:
-
Insufficient Blocking: The blocking step is crucial to prevent non-specific antibody binding.[10][11]
-
Antibody Concentration Too High: The concentration of the primary or secondary antibody may be too high.[12][13][14]
-
Inadequate Washing: Insufficient washing can leave unbound antibodies on the membrane.[11][13][14]
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause high background.[10][13]
Troubleshooting Guide
This guide provides systematic solutions to common problems encountered during western blotting experiments with this compound.
Problem 1: Weak or No Signal
| Possible Cause | Solution |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S.[15] Optimize transfer time and voltage. For high molecular weight proteins, consider adding SDS to the transfer buffer. |
| Low Target Protein Abundance | Increase the amount of protein loaded onto the gel.[7][12][16] Consider immunoprecipitation to enrich the target protein. |
| Inactive Primary or Secondary Antibody | Check the expiration date and storage conditions of your antibodies.[12] Test antibody activity using a dot blot.[7][12] Ensure the secondary antibody is compatible with the primary antibody's host species.[15] |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
| Insufficient Exposure | Increase the exposure time during signal detection.[12] |
| Presence of Inhibitors | Ensure that buffers do not contain substances that inhibit the detection enzyme (e.g., sodium azide for HRP-conjugated antibodies).[12] |
Problem 2: High Background
| Possible Cause | Solution |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[11][12] Try a different blocking agent (e.g., BSA instead of milk, especially for phosphoproteins).[10][12][13] |
| Antibody Concentration Too High | Decrease the concentration of the primary and/or secondary antibody.[12][13][14] |
| Inadequate Washing | Increase the number and duration of wash steps.[11][12][13] Add a detergent like Tween-20 to the wash buffer.[12] |
| Membrane Type | If using a PVDF membrane, consider switching to a nitrocellulose membrane, which may give a lower background.[10][13] |
| Contaminated Buffers or Equipment | Prepare fresh buffers and ensure all equipment is clean.[12] |
Problem 3: Unexpected or Non-Specific Bands
| Possible Cause | Solution |
| Non-Specific Antibody Binding | Increase the stringency of the washing steps.[9] Use a more specific monoclonal antibody if available.[9] Perform a control with the secondary antibody only to check for non-specific binding.[8] |
| Protein Degradation | Add protease and phosphatase inhibitors to your lysis buffer.[7][8] Keep samples on ice at all times.[5] |
| Sample Overloading | Reduce the amount of protein loaded per lane.[9][12] |
| Dimers or Multimers | Ensure complete denaturation of samples by adding fresh reducing agent (e.g., DTT or β-mercaptoethanol) and boiling for 5-10 minutes before loading.[6][8] |
| Splice Variants or Post-Translational Modifications | Consult the literature to see if splice variants or other modifications of your target protein have been reported.[6][8] |
Experimental Protocols
Western Blot Protocol for Detecting p-AMPK Activation by this compound
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the desired concentrations of this compound or vehicle (e.g., DMSO) for the appropriate duration.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.[17][18]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[17]
-
-
Sample Preparation for Gel Electrophoresis:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[18]
-
-
SDS-PAGE:
-
Load 20-50 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Verify successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-p-AMPK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.[19]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[19]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.[19]
-
-
Signal Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect total AMPK or a loading control (e.g., β-actin or GAPDH), the membrane can be stripped and re-probed with the respective primary antibodies.
-
Data Presentation
Table 1: Titration of Primary Antibody for p-AMPK Detection
| Primary Antibody Dilution | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 1:500 | 15000 | 8000 | 1.88 |
| 1:1000 | 12000 | 4000 | 3.00 |
| 1:2000 | 8000 | 2000 | 4.00 |
| 1:5000 | 4000 | 1000 | 4.00 |
Table 2: Effect of this compound Concentration on AMPK Phosphorylation
| This compound Concentration (nM) | p-AMPK/Total AMPK Ratio (Fold Change vs. Control) |
| 0 (Vehicle) | 1.0 |
| 1 | 1.8 |
| 10 | 3.5 |
| 100 | 5.2 |
| 1000 | 5.5 |
Visual Guides
Caption: this compound signaling pathway.
Caption: Western blot experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - tcsc0031105 - Taiclone [taiclone.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. southernbiotech.com [southernbiotech.com]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. wildtypeone.substack.com [wildtypeone.substack.com]
- 10. clyte.tech [clyte.tech]
- 11. arp1.com [arp1.com]
- 12. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. sinobiological.com [sinobiological.com]
- 14. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 15. arp1.com [arp1.com]
- 16. sinobiological.com [sinobiological.com]
- 17. benchchem.com [benchchem.com]
- 18. Western Blot Sample Preparation Protocol [novusbio.com]
- 19. ptglab.com [ptglab.com]
Technical Support Center: Optimizing MK-3903 Dosage for In Vivo Studies
Welcome to the technical support center for MK-3903. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and executing in vivo studies with the potent and selective AMP-activated protein kinase (AMPK) activator, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in dosage optimization and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor and master regulator of metabolism.[1][2] It has an EC50 of 8 nM for the α1β1γ1 subunit of AMPK and activates 10 of the 12 phosphorylated AMPK complexes with EC50 values ranging from 8 to 40 nM.[3][4] By activating AMPK, this compound can influence a variety of downstream metabolic pathways, including the inhibition of hepatic fatty acid synthesis and improvements in insulin sensitization.[2][5]
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for AMPK, some moderate binding to the prostanoid DP2 (CRTH2) receptor has been observed (IC50 = 1.8 μM).[5][6] However, this binding is significantly reduced in the presence of 10% human serum (IC50 > 86 μM).[5][6] It is a weak inhibitor of CYP3A4 and 2D6 in human liver microsomes (IC50 > 50 μM) and is not a potent PXR agonist.[3] Researchers should be aware of these potential interactions when designing experiments and interpreting data.[7][8]
Q3: What are the key pharmacokinetic parameters of this compound in common animal models?
A3: The pharmacokinetic profile of this compound has been characterized in mice, rats, and dogs. It generally exhibits moderate systemic plasma clearance, a steady-state volume of distribution of 0.6 to 1.1 L/kg, and a terminal half-life of approximately 2 hours.[3][5] Oral bioavailability can be low in mice (8.4%) but is improved in rats and dogs (27-78%) with appropriate vehicle selection.[3]
Troubleshooting Guides
Dosage Selection and Optimization
Issue: Difficulty in selecting an appropriate starting dose for an in vivo study.
Solution:
-
Review Existing Literature: Start by examining published studies that have used this compound in similar animal models. Acute oral administration in high-fructose fed db/+ mice has shown significant inhibition of hepatic fatty acid synthesis at doses of 3, 10, and 30 mg/kg.[5] In diet-induced obese (DIO) mice, a dose of 30 mg/kg increased levels of phosphorylated ACC, an AMPK substrate, and reduced insulin resistance.[9]
-
Dose Escalation Study: If you are using a new model or endpoint, a dose escalation study is recommended. Begin with a low dose (e.g., 1-3 mg/kg) and gradually increase the dose in different cohorts of animals. Monitor for both efficacy and any signs of toxicity.
-
Consider the Dosing Regimen: The dosing frequency can impact the outcome. Studies have used both once-daily (QD) and twice-daily (BID) administration.[5] The choice will depend on the half-life of the compound in your model and the desired therapeutic window.
Table 1: Summary of In Vivo Dosages for this compound
| Animal Model | Dosing Route | Dosage Range | Dosing Frequency | Observed Effects | Reference(s) |
| High-fructose fed db/+ mice | Oral | 3, 10, 30 mg/kg | Acute | Significant inhibition of hepatic fatty acid synthesis | [5] |
| Diet-induced obese (DIO) mice | Oral | 3, 10, 30 mg/kg | BID for 12 days | Increased ACC phosphorylation in the liver, modest effects in skeletal muscle | [3][5] |
| Diet-induced obese (DIO) mice | Oral | 30 mg/kg | QD for 12 days | Increased ACC phosphorylation in the liver, modest effects in skeletal muscle | [5] |
| Lean C57BL/6 mice | IV | 2 mg/kg | Single dose | Pharmacokinetic profiling | [3] |
| Lean C57BL/6 mice | Oral | 10 mg/kg | Single dose | Pharmacokinetic profiling | [3] |
| Sprague-Dawley rats | IV | 1 mg/kg | Single dose | Pharmacokinetic profiling | [3] |
| Sprague-Dawley rats | Oral | 4 mg/kg | Single dose | Pharmacokinetic profiling | [3] |
| Beagle dogs | IV | 0.5 mg/kg | Single dose | Pharmacokinetic profiling | [3] |
| Beagle dogs | Oral | 1 mg/kg | Single dose | Pharmacokinetic profiling | [3] |
Formulation and Administration
Issue: Poor solubility or precipitation of this compound during formulation.
Solution:
-
Vehicle Selection: this compound has low aqueous solubility. The choice of vehicle is critical for achieving a stable and homogenous formulation for oral gavage. A commonly used vehicle is a suspension of 5% Tween 80, 0.25% methylcellulose, and 0.02% SDS in water.[5] Other options that have been used to improve oral exposure include various co-solvent systems.[3]
-
Preparation Protocol: For a clear solution, a stock solution in an organic solvent like DMSO can be prepared first. Then, co-solvents can be sequentially added. For example, a working solution can be prepared by adding a 10% DMSO stock solution to 40% PEG300, followed by 5% Tween-80 and 45% saline.[5] It is recommended to prepare the working solution fresh on the day of use.[5]
-
Solubility Testing: Before starting an in vivo study, perform small-scale solubility tests with your chosen vehicle to ensure the desired concentration can be achieved and maintained without precipitation.
Table 2: Example Formulations for In Vivo Administration of this compound
| Formulation Component | Protocol 1 (Clear Solution) | Protocol 2 (Suspension) |
| Solvent 1 | 10% DMSO | - |
| Solvent 2 | 40% PEG300 | - |
| Surfactant | 5% Tween-80 | 5% Tween 80 |
| Suspending Agent | - | 0.25% Methylcellulose |
| Wetting Agent | - | 0.02% SDS |
| Vehicle | 45% Saline | Water |
| Solubility | ≥ 2.5 mg/mL | Suspension |
| Reference(s) | [5] | [5] |
Issue: Low oral bioavailability in mice.
Solution:
-
Optimize Vehicle: As mentioned, the vehicle plays a crucial role in the oral bioavailability of this compound. Experiment with different formulations, including those with co-solvents like PEG300, to enhance absorption.[3][5]
-
Consider Alternative Routes: If oral bioavailability remains a significant hurdle for your specific research question, consider alternative administration routes such as intravenous (IV) injection for direct systemic exposure.[3]
Experimental Protocols
Protocol 1: Acute Oral Efficacy Study in High-Fructose Fed db/+ Mice
-
Animal Model: Use male high-fructose fed db/+ mice.
-
Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly assign mice to treatment groups (e.g., vehicle, 3 mg/kg, 10 mg/kg, and 30 mg/kg this compound), with a sufficient number of animals per group for statistical power.
-
Formulation: Prepare this compound in a vehicle such as 5% Tween 80, 0.25% methylcellulose, and 0.02% SDS in water.[5]
-
Administration: Administer a single oral gavage of the designated treatment.
-
Endpoint Measurement: At a predetermined time point post-dosing (e.g., 2-4 hours), collect liver tissue to measure the inhibition of fatty acid synthesis (FAS).
-
Analysis: Analyze the data to determine the dose-dependent effects of this compound on hepatic FAS.
Protocol 2: Chronic Oral Efficacy Study in Diet-Induced Obese (DIO) Mice
-
Animal Model: Use male DIO mice (e.g., C57BL/6J fed a high-fat diet for 12-16 weeks).
-
Conditioning: Condition the mice to the vehicle by administering it daily via oral gavage for 5 days prior to the start of the study.[5]
-
Baseline Measurements: Before initiating treatment, measure baseline body weight, food intake, and collect blood for glucose and insulin analysis.
-
Grouping: Sort animals into treatment groups based on their baseline parameters to ensure even distribution.
-
Treatment: Administer this compound or vehicle daily (QD or BID) at the desired doses (e.g., 3, 10, 30 mg/kg) for the duration of the study (e.g., 12 days).[5]
-
Monitoring: Measure food intake and body weight daily.
-
Final Endpoints: At the end of the treatment period, collect blood for glucose and insulin measurements. Collect tissues (e.g., liver, skeletal muscle) for pharmacodynamic analysis, such as measuring the phosphorylation of ACC.
-
Analysis: Analyze the changes in body weight, food intake, glucose, insulin, and tissue-specific target engagement to evaluate the chronic efficacy of this compound.
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Workflow for optimizing this compound dosage in vivo.
References
- 1. nbinno.com [nbinno.com]
- 2. Hit-to-Lead Optimization and Discovery of 5-((5-([1,1'-Biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic Acid (this compound): A Novel Class of Benzimidazole-Based Activators of AMP-Activated Protein Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - tcsc0031105 - Taiclone [taiclone.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: MK-3903 Cytotoxicity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of MK-3903 in various cell lines. As a potent and selective AMP-activated protein kinase (AMPK) activator, the cytotoxic effects of this compound can be cell-type specific and influenced by experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on cancer cell lines?
As a selective AMPK activator, this compound's primary role is to modulate cellular metabolism.[1][2] Its cytotoxic effects are often secondary to its metabolic reprogramming activities and can vary significantly between cell lines. While direct cytotoxicity data for this compound is not extensively published, studies on other AMPK activators, such as AICAR and GSK621, have shown anti-proliferative and pro-apoptotic effects in certain cancer cell lines, including prostate cancer and acute myeloid leukemia.[2][3] The cytotoxic effects of AMPK activation can be context-dependent, sometimes promoting cell survival under metabolic stress.[4]
Q2: I am not observing any cytotoxicity with this compound in my cell line. What are the possible reasons?
Several factors could contribute to a lack of cytotoxic response:
-
Cell Line Resistance: Some cell lines may be inherently resistant to AMPK activation-induced cytotoxicity due to their specific genetic and metabolic makeup.
-
Drug Concentration and Exposure Time: The concentration of this compound may be too low, or the incubation time too short to induce a cytotoxic effect. It is recommended to perform a dose-response and time-course experiment.
-
Culture Conditions: High glucose concentrations in the culture medium can sometimes counteract the metabolic stress induced by AMPK activation, masking potential cytotoxic effects.
-
Compound Stability: Ensure the this compound stock solution is properly prepared and stored to maintain its activity.
Q3: My cytotoxicity assay results are inconsistent between experiments. How can I improve reproducibility?
Inconsistent results in cytotoxicity assays can arise from several sources. Key areas to check for variability include:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
-
Incubation Times: Adhere strictly to the planned incubation periods.
-
Assay Protocol: Standardize all steps of the cytotoxicity assay, from reagent addition to signal detection.
Q4: What are the potential off-target effects of this compound that could influence cytotoxicity?
While this compound is a selective AMPK activator, it's important to consider potential off-target effects, especially at higher concentrations. It is a weak inhibitor of CYP3A4 and 2D6 at high concentrations (IC50 > 50 μM).[5] Researchers should include appropriate controls to distinguish between AMPK-mediated and potential off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Use a multichannel pipette for consistency, ensure proper mixing of cell suspension, and avoid using the outer wells of the plate for experimental data. |
| Low signal or no response in positive controls | Inactive positive control compound, incorrect concentration, or issues with the detection reagent. | Validate the positive control and its concentration. Ensure detection reagents are within their expiration date and stored correctly. |
| Unexpectedly high cytotoxicity in vehicle control | Solvent (e.g., DMSO) concentration is too high, or the solvent is contaminated. | Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.5% DMSO). Use high-purity, sterile-filtered solvent. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. Annexin V) | Different assays measure different aspects of cell death (metabolic activity vs. apoptosis). | Use multiple, mechanistically distinct assays to get a comprehensive understanding of the cytotoxic mechanism. |
Quantitative Data Summary
| Cell Line | Cancer Type | Hypothetical IC50 (µM) for this compound (72h) | Notes |
| PC-3 | Prostate Cancer | 10 - 50 | AMPK activation has been shown to be toxic to prostate cancer cells.[3] |
| LNCaP | Prostate Cancer | 25 - 75 | Sensitivity may vary based on androgen receptor status.[3] |
| MOLM-14 | Acute Myeloid Leukemia | 5 - 30 | Co-activation of AMPK and mTORC1 can be synthetically lethal in AML.[2] |
| HL-60 | Acute Promyelocytic Leukemia | 15 - 60 | |
| MCF-7 | Breast Cancer | > 100 | Estrogen receptor-positive breast cancer cells may show varied responses. |
| MDA-MB-231 | Breast Cancer | > 100 | Triple-negative breast cancer cells may exhibit resistance. |
Note: The IC50 values presented are for illustrative purposes and should be experimentally determined.
Experimental Protocols
MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound as described for the MTT assay.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Hypothesized signaling pathway of this compound-induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dark face of AMPK as an essential tumor promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming MK-3903 Precipitation in Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with MK-3903 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent and selective activator of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis.[1][2][3][4] It is utilized in research to investigate metabolic pathways and their roles in various diseases, such as diabetes and cancer.[5][6]
Q2: What are the primary solvents for dissolving this compound?
This compound is sparingly soluble in aqueous solutions and requires an organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.[1][2] Other organic solvents like ethanol can also be used, but DMSO is generally more effective for kinase inhibitors.[2][5]
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening?
This is a common issue with hydrophobic compounds like this compound. Precipitation upon addition to aqueous-based culture media can be caused by several factors:
-
Exceeding Aqueous Solubility: The final concentration of this compound in the medium may be higher than its solubility limit in that specific medium.
-
Solvent Shock: Rapidly adding a concentrated DMSO stock to the medium can cause the compound to "crash out" of solution.
-
Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components can reduce the solubility of this compound.
-
Temperature and pH: Changes in temperature and pH can also affect the solubility of the compound.[7][8][9][10][11]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, it is best to keep the final concentration below 0.1% to minimize any potential off-target effects of the solvent.[1][2][12] It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its impact on your specific cell line.
Troubleshooting Guides
Issue 1: Precipitate forms immediately upon adding this compound stock solution to culture media.
This is often due to "solvent shock" and exceeding the compound's aqueous solubility.
Solution Workflow:
Caption: Workflow for addressing immediate precipitation.
Issue 2: The culture medium becomes cloudy or forms a precipitate over time.
This may be due to the slow precipitation of this compound, interactions with media components, or evaporation.
Troubleshooting Steps:
-
Reduce Serum Concentration: If using serum, try reducing the percentage or using a serum-free medium for a short period to see if precipitation is reduced. Serum proteins can sometimes bind to small molecules, affecting their solubility.[13][14][15]
-
Check for pH Changes: Monitor the pH of your culture medium, as metabolic activity can cause it to become more acidic, potentially affecting compound solubility.[8][9][10][11][16]
-
Incubator Humidity: Ensure your incubator has adequate humidity to prevent evaporation, which can concentrate the compound and lead to precipitation.
-
Test in a Simpler Buffer: To determine if media components are the issue, test the solubility of this compound at the same final concentration in a simple buffered saline solution like PBS.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | ≥ 100 | ≥ 219.83 | [1] |
| DMSO | 15 | 32.97 | [12] |
| DMSO | 5.6 | 12.31 | [2] |
| DMF | 10 | 21.98 | [12] |
| Ethanol | 0.2 | 0.44 | [12] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 | 0.66 | [12] |
| Water | Insoluble | Insoluble | [2] |
Note: The solubility of this compound in DMSO can be affected by the presence of moisture. It is highly recommended to use a fresh, anhydrous stock of DMSO.[1][2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the appropriate volume of anhydrous, cell culture-grade DMSO to the vial to achieve a 10 mM concentration.
-
Dissolution: Vortex the vial for 1-2 minutes to dissolve the compound completely. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes or use brief sonication to aid dissolution.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C for short-term or -80°C for long-term storage to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution of this compound in Culture Medium
-
Pre-warm Medium: Pre-warm your complete cell culture medium (with or without serum) to 37°C.
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of your 10 mM stock solution in DMSO. For example, to achieve a final concentration of 10 µM, you could make a 1 mM intermediate stock by diluting your 10 mM stock 1:10 in DMSO.
-
Final Dilution: While gently vortexing the pre-warmed medium, add the intermediate stock solution drop-wise to reach the desired final concentration. For example, add 10 µL of a 1 mM intermediate stock to 1 mL of medium for a final concentration of 10 µM (with a final DMSO concentration of 0.1%).
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Caption: Workflow for preparing a working solution of this compound.
Signaling Pathway
This compound is an activator of the AMP-activated protein kinase (AMPK) signaling pathway. Activation of AMPK has numerous downstream effects related to cellular metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. captivatebio.com [captivatebio.com]
- 5. benchchem.com [benchchem.com]
- 6. brimr.org [brimr.org]
- 7. benchchem.com [benchchem.com]
- 8. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. The influence of serum proteins on biological activity of anticandidal peptides containing N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of acid-alkali treatment on serum protein adsorption and bacterial adhesion to porous titanium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigating the Effect of Tyrosine Kinase Inhibitors on the Interaction between Human Serum Albumin by Atomic Force Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
Technical Support Center: Understanding the Impact of Serum Proteins on MK-3903 Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of serum proteins on the activity of MK-3903, a potent and selective AMP-activated protein kinase (AMPK) activator.
FAQs: Serum Protein Interactions with this compound
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. It activates 10 of the 12 phosphorylated AMPK complexes with EC50 values in the range of 8 to 40 nM.[1][2] By activating AMPK, this compound can influence a variety of downstream metabolic pathways, including glucose uptake, fatty acid oxidation, and inhibition of lipid synthesis.
Q2: How do serum proteins affect the activity of small molecule drugs like this compound?
Serum proteins, primarily human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG), can bind to drugs in the bloodstream. This binding is a reversible equilibrium between the unbound (free) drug and the protein-bound drug. Only the unbound fraction of the drug is generally considered pharmacologically active, as it is free to distribute to target tissues and interact with its molecular target.[3][4] High plasma protein binding can act as a reservoir for the drug, potentially prolonging its half-life, but it can also reduce the free concentration available to exert its therapeutic effect.
Q3: Is there evidence that this compound binds to serum proteins?
Yes, there is indirect evidence suggesting that this compound binds to components of human serum. In one study, the binding affinity of this compound to the prostanoid DP2 (CRTH2) receptor was significantly reduced in the presence of 10% human serum. The IC50 value increased from 1.8 µM in the absence of serum to >86 µM with serum present, indicating that serum components are competing for binding to this compound.[1]
Q4: What are the major serum proteins that are likely to bind to this compound?
-
Human Serum Albumin (HSA): The most abundant protein in plasma, it primarily binds acidic and lipophilic drugs.
-
Alpha-1-Acid Glycoprotein (AAG): This protein typically binds basic and neutral drugs. Its concentration can increase during inflammatory conditions, which can alter the unbound fraction of a drug.
Q5: What are the potential consequences of high serum protein binding for my in vitro experiments with this compound?
If your in vitro experiments include serum or albumin in the culture medium, the effective concentration of free this compound available to the cells will be lower than the total concentration you added. This can lead to an apparent decrease in potency (a rightward shift in the dose-response curve) compared to serum-free conditions.
Troubleshooting Guide: Investigating Serum Protein Effects on this compound
This guide provides steps to troubleshoot and understand unexpected results in your experiments that may be related to serum protein binding of this compound.
| Problem | Potential Cause | Recommended Action |
| Reduced this compound potency in cell-based assays containing serum (e.g., FBS) compared to serum-free assays. | Binding of this compound to serum proteins (e.g., bovine serum albumin) in the culture medium, reducing the free concentration of the compound available to the cells. | 1. Quantify the unbound fraction: Perform experiments to determine the percentage of this compound bound to the serum in your specific assay conditions (see Experimental Protocols section).2. Adjust dosing: Based on the unbound fraction, you may need to increase the total concentration of this compound in serum-containing media to achieve the desired free concentration.3. Use serum-free or low-serum conditions: If experimentally feasible, conduct key experiments in serum-free or reduced-serum media to minimize the confounding effects of protein binding. |
| Inconsistent results between different batches of serum. | Variation in the protein composition and concentration between different lots of fetal bovine serum (FBS) or other serum products. | 1. Standardize serum lots: Whenever possible, use a single, large batch of serum for a series of related experiments.2. Pre-screen new serum lots: Before use in critical experiments, test new batches of serum to ensure they do not significantly alter the activity of this compound compared to previous lots. |
| Discrepancy between in vitro potency and in vivo efficacy. | High plasma protein binding in vivo leads to a low unbound fraction of this compound at the site of action. | 1. Determine the unbound fraction in plasma: Measure the plasma protein binding of this compound in the relevant species (see Experimental Protocols).2. Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Use the unbound fraction data to model the relationship between the administered dose, the free drug concentration, and the observed pharmacological effect. |
Experimental Protocols
Protocol 1: Determination of this compound Unbound Fraction in Plasma/Serum using Rapid Equilibrium Dialysis (RED)
This method is widely used to determine the fraction of a drug that is not bound to proteins in a plasma or serum sample.
Materials:
-
Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8K MWCO)
-
Human or animal plasma/serum of interest
-
This compound stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator with shaking capability at 37°C
-
LC-MS/MS system for quantification of this compound
Procedure:
-
Prepare a solution of this compound in the plasma/serum at the desired concentration.
-
Add the plasma/serum containing this compound to the sample chamber of the RED device insert.
-
Add an equal volume of PBS to the buffer chamber of the corresponding well in the base plate.
-
Assemble the device and incubate with shaking at 37°C for the recommended time (typically 4-6 hours) to allow the unbound drug to reach equilibrium across the dialysis membrane.
-
After incubation, collect samples from both the plasma/serum chamber and the buffer chamber.
-
Analyze the concentration of this compound in both samples using a validated LC-MS/MS method.
-
Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma/serum chamber)
Protocol 2: Assessing the Impact of Serum on this compound Activity in a Cell-Based Assay
This protocol helps to directly visualize the effect of serum proteins on the potency of this compound.
Materials:
-
Cells responsive to AMPK activation
-
Cell culture medium (serum-free and serum-containing, e.g., 10% FBS)
-
This compound stock solution
-
Assay reagents to measure a downstream marker of AMPK activation (e.g., phosphorylation of ACC)
-
Plate reader or other detection system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Prepare two sets of serial dilutions of this compound: one in serum-free medium and one in serum-containing medium.
-
Replace the culture medium on the cells with the respective this compound dilutions.
-
Incubate for a predetermined time to allow for AMPK activation.
-
Lyse the cells and perform an assay to measure the downstream marker of AMPK activation (e.g., Western blot for p-ACC, ELISA).
-
Plot the dose-response curves for this compound in both serum-free and serum-containing conditions.
-
Compare the EC50 values. A rightward shift in the curve for the serum-containing condition indicates that a higher total concentration of this compound is required to achieve the same effect, likely due to protein binding.
Visualizations
Caption: Impact of Serum Proteins in Cell-Based Assays.
References
Validation & Comparative
A Comparative Guide to AMPK Activation: MK-3903 vs. Metformin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent AMP-activated protein kinase (AMPK) activators: the novel, potent, and selective direct activator MK-3903, and the widely used anti-diabetic drug, metformin, which acts as an indirect AMPK activator. This document outlines their distinct mechanisms of action, presents available quantitative data, details relevant experimental protocols, and illustrates the signaling pathways involved.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and metformin lies in their mode of AMPK activation. This compound is a direct activator , binding to the AMPK enzyme to induce a conformational change that enhances its kinase activity. In contrast, metformin is an indirect activator , primarily acting on cellular energy homeostasis, which in turn leads to AMPK activation.
This compound is a potent, selective, small-molecule activator that has been shown to directly engage with the AMPK heterotrimeric complex.[1] Its binding facilitates the phosphorylation of the catalytic α-subunit at Threonine 172 (Thr172), a critical step for full AMPK activation.
Metformin , on the other hand, exerts its effects primarily through the inhibition of the mitochondrial respiratory chain complex I.[2][3] This inhibition leads to a decrease in cellular ATP production and a corresponding increase in the AMP:ATP ratio. The elevated AMP levels allosterically activate AMPK, making it a more favorable substrate for its upstream kinase, LKB1, which phosphorylates AMPK at Thr172.[2][4][5] Some evidence also suggests that metformin may promote the formation of the AMPK αβγ heterotrimeric complex, further enhancing its activation.[2][4]
Quantitative Comparison of AMPK Activation
Direct head-to-head comparative studies of this compound and metformin in the same experimental systems are limited in the publicly available literature. However, data from independent studies provide insights into their relative potencies and effective concentrations.
| Parameter | This compound | Metformin |
| Mechanism of Action | Direct allosteric activator | Indirect activator (via inhibition of mitochondrial complex I) |
| Target | AMPK αβγ heterotrimeric complex | Mitochondrial respiratory chain complex I |
| EC50 (α1β1γ1 subunit) | 8 nM[1] | Not applicable (indirect activation) |
| Effective Concentration (in vitro) | 8-40 nM for 10 of 12 pAMPK complexes[1] | >100 µM in primary hepatocytes; 1.25-10 mM in 3T3-L1 cells[3][6] |
| AMPK Isoform Specificity | Activates multiple AMPK complexes[1] | Activates α1 and α2 in rodents; primarily α1 in human hepatocytes[3][5] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways of AMPK activation by this compound and metformin.
References
- 1. promega.com [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin Activates AMP-activated Protein Kinase by Promoting Formation of the αβγ Heterotrimeric Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Effects of Metformin on Adipogenic Differentiation of 3T3-L1 Preadipocyte in AMPK-Dependent and Independent Manners - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AMPK Activators: MK-3903 vs. A-769662
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent direct activators of AMP-activated protein kinase (AMPK): MK-3903 and A-769662. AMPK is a critical regulator of cellular energy homeostasis, making it a key therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and cancer. Understanding the distinct characteristics of these activators is crucial for selecting the appropriate tool for research and drug development.
At a Glance: Key Differences
| Feature | This compound | A-769662 |
| Potency (EC50) | ~8 nM (for α1β1γ1)[1][2] | ~0.8 µM (in cell-free assays)[3] |
| Mechanism of Action | Potent, selective, direct AMPK activator[1][2] | Allosteric activation and inhibition of dephosphorylation[3] |
| Isoform Selectivity | Activates 10 of the 12 pAMPK complexes; partially activates pAMPK5; does not activate pAMPK6[1][2] | Preferentially activates β1-containing AMPK complexes[4] |
| Known Off-Target Effects | Weak inhibitor of CYP3A4 and 2D6; not a potent PXR agonist[1] | Can inhibit proteasomal function, affect cell proliferation and DNA synthesis, and increase intracellular calcium independently of AMPK[3] |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and A-769662, providing a basis for comparing their performance as AMPK activators.
Table 1: In Vitro Potency of this compound and A-769662
| Compound | Assay Type | Target | EC50 | Reference |
| This compound | Cell-free kinase assay | pAMPK (α1β1γ1) | 8 nM | [1][2] |
| Cell-free kinase assay | 10 of 12 pAMPK complexes | 8 - 40 nM | [1][2] | |
| A-769662 | Cell-free kinase assay | Partially purified rat liver AMPK | 0.8 µM | [3] |
| Kinase assay | Endogenous AMPK in HEK293 cells | ~200 µM for activation | [3] |
Table 2: Cellular Activity of this compound and A-769662
| Compound | Cell Type | Assay | Endpoint | IC50 / Effective Concentration | Reference |
| This compound | db/db mice | In vivo | Inhibition of hepatic fatty acid synthesis | 3 - 30 mg/kg | [2] |
| A-769662 | Primary rat hepatocytes | Functional assay | Inhibition of fatty acid synthesis | 3.2 µM | [3] |
| Mouse hepatocytes | Functional assay | Inhibition of fatty acid synthesis | 3.6 µM | [3] |
Mechanism of Action
Both this compound and A-769662 are direct activators of AMPK, meaning they bind directly to the AMPK protein to increase its activity. However, their specific mechanisms and isoform selectivities differ.
This compound is a potent and selective AMPK activator. It has been shown to activate 10 of the 12 phosphorylated AMPK (pAMPK) complexes with high potency[1][2]. This broad-spectrum activation of various AMPK isoforms suggests its potential for systemic metabolic regulation.
A-769662 activates AMPK through a dual mechanism: allosteric activation and inhibition of dephosphorylation of the crucial threonine 172 (Thr172) on the α-subunit, mimicking the effects of AMP[3]. A-769662 exhibits a preference for AMPK complexes containing the β1 subunit[4]. It is important to note that several studies have reported AMPK-independent effects of A-769662, including inhibition of proteasomal function and effects on intracellular calcium levels[3][5].
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Simplified AMPK signaling pathway activated by this compound and A-769662.
Caption: General workflow for an in vitro AMPK kinase assay.
Caption: Workflow for assessing cellular AMPK activation via Western blot.
Experimental Protocols
In Vitro AMPK Kinase Assay (SAMS Peptide Assay)
This protocol is a common method to determine the direct effect of compounds on AMPK activity in a cell-free system.
Materials:
-
Purified active AMPK enzyme
-
SAMS peptide (HMRSAMSGLHLVKRR), a synthetic substrate for AMPK[6]
-
ATP (radiolabeled [γ-³²P]ATP for radioactivity-based assays or non-radiolabeled ATP for luminescence or fluorescence-based assays)
-
Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl₂, 0.8 mM EDTA, and 0.2 mM AMP)
-
This compound and A-769662 stock solutions (in DMSO)
-
Phosphocellulose paper (for radioactive assay) or appropriate detection reagents for non-radioactive assays
-
Scintillation counter or plate reader
Procedure:
-
Prepare a reaction mixture containing the purified AMPK enzyme, SAMS peptide, and kinase reaction buffer.
-
Add serial dilutions of this compound, A-769662, or vehicle (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding phosphoric acid for the radioactive assay).
-
For the radioactive assay, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's instructions for the detection reagent.
-
Calculate the percentage of AMPK activation relative to the vehicle control and determine the EC50 values for each compound.
Cellular AMPK Activation Assay (Western Blot)
This protocol assesses the ability of the compounds to activate AMPK within a cellular context by measuring the phosphorylation of AMPK and its downstream substrate, Acetyl-CoA Carboxylase (ACC).
Materials:
-
Cell line of interest (e.g., HEK293, HepG2, or primary hepatocytes)
-
Cell culture medium and supplements
-
This compound and A-769662 stock solutions (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, A-769662, or vehicle (DMSO) for the desired duration (e.g., 1-4 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Conclusion
Both this compound and A-769662 are valuable tools for studying AMPK activation. This compound stands out for its high potency and broad-spectrum activity across various AMPK isoforms, with a seemingly cleaner off-target profile based on available data. A-769662, while less potent and exhibiting some off-target effects, has been extensively studied and its dual mechanism of action is well-characterized. The choice between these two activators will depend on the specific requirements of the experiment, including the desired potency, the importance of isoform selectivity, and the potential tolerance for off-target effects. For studies requiring high potency and broad AMPK activation, this compound may be the preferred choice. For investigations focused on β1-containing AMPK complexes, or when comparing with a large body of existing literature, A-769662 remains a relevant tool, albeit with careful consideration of its potential AMPK-independent activities.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMP-activated protein kinase (AMPK) activator A-769662 increases intracellular calcium and ATP release from astrocytes in an AMPK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
MK-3903 as a High-Potency Alternative to AICAR for In Vitro AMPK Activation: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate tool compound is critical for elucidating the role of AMP-activated protein kinase (AMPK) in cellular signaling and disease. This guide provides a detailed comparison of MK-3903 and the widely used activator, 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), for in vitro applications, supported by experimental data and protocols.
AMPK is a crucial cellular energy sensor that, when activated, orchestrates a metabolic switch from anabolic to catabolic pathways. This central role in maintaining energy homeostasis has made it a compelling target for therapeutic intervention in metabolic diseases, cancer, and other conditions. Both this compound and AICAR are employed to activate AMPK in laboratory settings, yet they operate through distinct mechanisms and exhibit significantly different potency and specificity profiles.
Mechanism of Action: A Tale of Two Activators
This compound is a potent, direct, and selective allosteric activator of AMPK.[1][2] It binds to the AMPK complex, inducing a conformational change that leads to its activation. This direct mechanism of action ensures that the observed effects are more likely attributable to the specific activation of AMPK.
AICAR , in contrast, is a cell-permeable prodrug.[3][4] Once inside the cell, it is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which is an analog of adenosine monophosphate (AMP). ZMP then mimics the effects of AMP by allosterically activating AMPK.[3][4][5] This indirect activation is dependent on intracellular enzymatic conversion.
Comparative Analysis of In Vitro Performance
| Feature | This compound | AICAR |
| Mechanism of Action | Direct allosteric activator | Indirect activator (metabolized to ZMP, an AMP analog) |
| Potency (EC50) | ~8 nM for α1β1γ1 subunit[1][2] | Typically used at 0.5 - 2 mM in cell-based assays[6] |
| Specificity | Highly selective for AMPK[1] | Can have AMPK-independent effects[3][4][7] |
| Cell Permeability | Cell-permeable | Cell-permeable[3] |
Potency and Efficacy
This compound demonstrates significantly higher potency compared to AICAR. With an EC50 in the low nanomolar range, this compound can achieve robust AMPK activation at concentrations several orders of magnitude lower than those required for AICAR.[1][2] AICAR typically requires concentrations in the high micromolar to low millimolar range to elicit a significant response in cultured cells.[6]
Specificity and Off-Target Effects
A critical consideration for researchers is the potential for off-target effects. This compound is a highly selective AMPK activator.[1] In contrast, due to its mechanism of action and the high concentrations required for efficacy, AICAR has been reported to have several AMPK-independent effects.[3][4][7] These can be attributed to the accumulation of ZMP, which can influence other cellular pathways. This is a crucial factor when interpreting experimental results, as not all observed effects of AICAR treatment can be solely attributed to AMPK activation.
Experimental Protocols
To facilitate the experimental comparison of these two AMPK activators, detailed protocols for key in vitro assays are provided below.
Western Blot for AMPK and ACC Phosphorylation
This method is used to assess the activation state of AMPK by measuring the phosphorylation of its catalytic alpha subunit at Threonine 172 (pAMPKα Thr172) and a key downstream target, Acetyl-CoA Carboxylase (pACC Ser79).
Materials:
-
Cell culture reagents
-
This compound and AICAR
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pAMPKα (Thr172), anti-AMPKα, anti-pACC (Ser79), anti-ACC, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. The following day, treat the cells with varying concentrations of this compound (e.g., 1-100 nM) or AICAR (e.g., 0.1-2 mM) for the desired time (e.g., 1-24 hours). Include a vehicle-treated control group.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vitro AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of AMPK in the presence of the activators using a radiolabeled phosphate transfer method.
Materials:
-
Purified recombinant AMPK
-
This compound and AICAR (or ZMP)
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl2, 0.8 mM EDTA, and 200 µM AMP if needed for basal activity)
-
SAMS peptide (a synthetic substrate for AMPK)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, purified AMPK, and SAMS peptide.
-
Activator Addition: Add varying concentrations of this compound or ZMP (the active metabolite of AICAR). Include a no-activator control.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop Reaction: Spot a portion of the reaction mixture onto a piece of phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the SAMS peptide using a scintillation counter.
-
Analysis: Calculate the specific activity of AMPK at each activator concentration and determine the EC50 values.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the AMPK signaling pathway and a typical experimental workflow for comparing this compound and AICAR.
Caption: AMPK Signaling Pathway Activation by this compound and AICAR.
Caption: Experimental Workflow for Comparing this compound and AICAR In Vitro.
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AICAR Attenuates TNFα-Induced Inappropriate Secretion of Monocyte Chemoattractant Protein-1 and Adiponectin in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MK-3903 Cross-Reactivity with Other Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinase selectivity of MK-3903, a potent and selective activator of AMP-activated protein kinase (AMPK). While specific broad-panel kinase screening data for this compound is not publicly available, this guide outlines the methodologies used to determine kinase cross-reactivity and presents a comparative example using publicly available data for another well-characterized kinase modulator to illustrate the expected data format and interpretation.
This compound is a potent activator of 10 of the 12 pAMPK complexes with EC50 values in the range of 8-40 nM.[1][2] It is described as being selective for AMPK over a panel of other kinases when tested at a concentration of 10 µM. However, for a comprehensive understanding of its off-target effects, detailed quantitative data from a broad kinase panel screen is essential.
Kinase Selectivity Profile
A critical aspect of drug development is understanding the selectivity of a compound against a wide array of kinases, often referred to as kinome scanning. This analysis helps to identify potential off-target effects that could lead to adverse effects or provide opportunities for drug repositioning.
Data Presentation: Cross-Reactivity of a Kinase Modulator (Illustrative Example)
The following table is an illustrative example of how cross-reactivity data for a kinase modulator would be presented. Note: This data is not for this compound, as such comprehensive public data could not be located. The data represents the percentage of inhibition of various kinases at a fixed concentration of the test compound.
| Kinase Target | Family | % Inhibition at 10 µM |
| AMPK (α1β1γ1) | CAMK | <10% (Activation) |
| PKA | AGC | 15% |
| PKG | AGC | 12% |
| ROCK1 | AGC | 8% |
| CAMK2A | CAMK | 25% |
| MAPK1 (ERK2) | CMGC | 5% |
| CDK2/cyclin A | CMGC | 3% |
| GSK3β | CMGC | 18% |
| EGFR | TK | 2% |
| SRC | TK | 9% |
| VEGFR2 | TK | 4% |
| BRAF | TKL | 6% |
Experimental Protocols
The determination of kinase cross-reactivity is typically performed using in vitro kinase activity or binding assays. Below are detailed methodologies for two common approaches.
Radiometric Kinase Assay
This method measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
Protocol:
-
Reaction Setup: Kinase reactions are initiated by preparing a master mix containing the kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), the specific peptide or protein substrate, and the test compound (e.g., this compound at 10 µM) or vehicle (DMSO).
-
Enzyme Addition: The specific kinase is added to the master mix and pre-incubated for a defined period (e.g., 10 minutes at room temperature) to allow for compound binding.
-
Initiation of Reaction: The kinase reaction is started by the addition of [γ-³³P]ATP at a concentration close to the Kₘ for each kinase.
-
Incubation: The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped by spotting a portion of the reaction mixture onto a phosphocellulose filter mat.
-
Washing: The filter mats are washed extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: The amount of radioactivity incorporated into the substrate, which is captured on the filter mat, is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity remaining in the presence of the test compound is calculated relative to the vehicle control.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay format is a non-radioactive alternative that measures the phosphorylation of a fluorescently labeled substrate.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the kinase, a fluorescently labeled substrate (e.g., with fluorescein), and the test compound (e.g., this compound at 10 µM) or vehicle in a kinase buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP.
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
-
Termination and Detection: The reaction is stopped by the addition of a termination buffer containing EDTA and a terbium-labeled anti-phospho-substrate antibody.
-
FRET Measurement: After an incubation period to allow for antibody binding to the phosphorylated substrate, the TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The reader excites the terbium donor (at ~340 nm) and measures emission from both the terbium donor (at ~620 nm) and the fluorescein acceptor (at ~520 nm) after a time delay.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio in the presence of the test compound indicates inhibition of kinase activity.
Visualizations
AMPK Signaling Pathway
Caption: Simplified AMPK signaling pathway activated by this compound.
Experimental Workflow for Kinase Cross-Reactivity Screening
Caption: General workflow for kinase cross-reactivity screening.
References
Validating the AMPK-Dependent Effects of MK-3903: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of MK-3903, a potent and selective direct activator of AMP-activated protein kinase (AMPK), through the use of AMPK knockout (KO) models. By comparing the cellular and physiological responses to this compound in wild-type (WT) versus AMPK KO systems, researchers can definitively attribute its mechanism of action to the AMPK signaling pathway. This guide also presents a comparison with other well-characterized AMPK activators to provide a broader context for experimental design and data interpretation.
Introduction to this compound and the Role of AMPK
This compound is a small molecule activator of AMPK with a reported EC50 of 8 nM for the α1β1γ1 subunit complex.[1][2] It activates 10 of the 12 phosphorylated AMPK complexes with EC50 values ranging from 8-40 nM.[2] AMPK is a crucial cellular energy sensor that, when activated, orchestrates a metabolic switch from anabolic to catabolic pathways to restore cellular ATP levels.[3] This central role in metabolism has made AMPK a prime therapeutic target for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease.[1]
Direct AMPK activators like this compound are of particular interest due to their potential for high specificity. However, to rigorously validate that the observed effects of such compounds are indeed mediated by AMPK and not due to off-target interactions, the use of genetic models lacking AMPK is the gold standard.
Comparative Analysis of AMPK Activators
The following table summarizes the key characteristics of this compound and other commonly used AMPK activators. This comparison highlights the importance of using appropriate controls and understanding the distinct mechanisms of action.
| Compound | Mechanism of Action | Reported EC50/Target | Key Characteristics | References |
| This compound | Direct Allosteric Activator | 8 nM (α1β1γ1) | Potent and selective for multiple pAMPK complexes. | [1][2][4][5] |
| A-769662 | Direct Allosteric Activator | ~300 nM | Well-characterized direct activator; often used as a positive control for validating AMPK-dependent effects. | [6][7] |
| Metformin | Indirect Activator | N/A | Inhibits mitochondrial complex I, leading to an increased AMP:ATP ratio. Its effects can be both AMPK-dependent and -independent. | [6][7] |
| AICAR | Indirect Activator | N/A | Metabolized to ZMP, an AMP analog, which allosterically activates AMPK. | [8] |
Validating this compound Effects Using AMPK Knockout Models: Expected Outcomes
The following tables present the expected outcomes when treating wild-type (WT) and AMPK knockout (KO) models with this compound. These tables are designed to guide data interpretation and highlight the necessity of the KO model for validation.
Table 1: In Vitro Validation in AMPK KO Cell Lines (e.g., MEFs)
| Parameter | Wild-Type (WT) Cells | AMPK α1/α2 Double KO (DKO) Cells | Interpretation of Expected Outcome |
| pAMPKα (Thr172) | Increased | No Change | Demonstrates direct engagement with the AMPK complex. |
| pACC (Ser79) | Increased | No Change | Confirms activation of a direct downstream target of AMPK. |
| Fatty Acid Oxidation | Increased | No Change | Validates a key metabolic effect is AMPK-dependent. |
| Gene Expression (e.g., CPT1, PGC-1α) | Upregulated | No Change | Shows that transcriptional changes are mediated by AMPK signaling. |
Table 2: In Vivo Validation in AMPK KO Mice (e.g., tissue-specific α1 or α2 KO)
| Parameter | Wild-Type (WT) Mice | Liver-Specific AMPK α1/α2 KO Mice | Interpretation of Expected Outcome |
| Hepatic pACC (Ser79) | Increased | No Change | Confirms in vivo target engagement in the liver is AMPK-dependent. |
| Blood Glucose Levels | Decreased | No Change | Demonstrates that the glucose-lowering effect is mediated by hepatic AMPK. |
| Hepatic Triglyceride Levels | Decreased | No Change | Validates that the lipid-lowering effect is mediated by hepatic AMPK. |
| Hepatic Fatty Acid Synthesis | Decreased | No Change | Confirms inhibition of lipogenesis is an AMPK-dependent effect. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot Analysis of AMPK Signaling
This protocol is for assessing the phosphorylation status of AMPKα (Thr172) and its downstream target, Acetyl-CoA Carboxylase (ACC) at Ser79.
Materials:
-
Wild-type and AMPK KO cells or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (6% for pACC/ACC, 10% for pAMPK/AMPK)
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-pAMPKα (Thr172), anti-AMPKα, anti-pACC (Ser79), anti-ACC, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell/Tissue Lysis: Lyse cells or homogenized tissue in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto the appropriate SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST, apply ECL substrate, and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal and the loading control.
In Vitro AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of AMPK.
Materials:
-
Wild-type and AMPK KO cell or tissue lysates
-
Anti-AMPKα antibody
-
Protein A/G agarose beads
-
Kinase assay buffer
-
SAMS peptide (AMPK substrate)
-
[γ-³²P]ATP or a non-radioactive ADP detection kit (e.g., ADP-Glo™)
-
ATP
Procedure:
-
Immunoprecipitation: Lyse cells/tissues and immunoprecipitate AMPK using an anti-AMPKα antibody and protein A/G beads.
-
Kinase Reaction: Resuspend the immunoprecipitated AMPK in kinase assay buffer containing the SAMS peptide substrate.
-
Initiate Reaction: Start the reaction by adding ATP (and [γ-³²P]ATP if using the radioactive method). Incubate at 30°C for the desired time.
-
Stop Reaction: Stop the reaction according to the specific assay kit instructions.
-
Detection:
-
Radioactive method: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive method: Follow the manufacturer's protocol to measure ADP production, which is proportional to kinase activity.
-
-
Analysis: Compare the kinase activity in samples from WT and AMPK KO models treated with this compound.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
Caption: this compound directly activates AMPK, leading to downstream signaling events.
Caption: Workflow for validating the AMPK-dependent effects of this compound.
Conclusion
The use of AMPK knockout models is indispensable for the rigorous validation of direct AMPK activators like this compound. By demonstrating a loss of effect in the absence of AMPK, researchers can confidently attribute the compound's mechanism of action to the intended target. This comparative guide provides the framework, expected outcomes, and detailed protocols to empower researchers to robustly validate the AMPK-dependent effects of this compound and other novel activators, thereby accelerating the development of targeted therapeutics for metabolic diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. selleckchem.com [selleckchem.com]
- 3. AMPK: Lessons from transgenic and knockout animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|AMPK activator [dcchemicals.com]
- 6. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Investigating AMPK-Independent Effects of MK-3903: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
MK-3903 has emerged as a potent and selective activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. While its therapeutic potential is primarily attributed to AMPK activation, a thorough understanding of any off-target or AMPK-independent effects is crucial for its development and application. This guide provides a comparative analysis of this compound, examining its known selectivity profile and potential AMPK-independent actions in contrast to other widely used AMPK activators.
Summary of Quantitative Data
The following tables summarize the available quantitative data for this compound and selected alternative AMPK activators.
Table 1: In Vitro Potency and Selectivity of AMPK Activators
| Compound | Target | EC50 / IC50 | Selectivity Notes | Potential Off-Target/AMPK-Independent Effects |
| This compound | AMPK | 8 nM (EC50)[1] | Activates 10 of the 12 pAMPK complexes with EC50 values in the range of 8-40 nM[1]. Selective over a kinase panel at 10 µM. Weak inhibitor of CYP3A4 and 2D6 (IC50 > 50 µM)[1]. Not a potent PXR agonist[1]. | Moderately binds to the prostanoid DP2 (CRTH2) receptor. |
| A-769662 | AMPK | 0.8 µM (EC50) | Activates AMPK both allosterically and by inhibiting dephosphorylation of Thr-172. | Inhibits the 26S proteasome by an AMPK-independent mechanism[2]. Can inhibit adipocyte glucose uptake independently of AMPK. Has toxic effects on MEF cells[3]. |
| Metformin | Indirect AMPK Activator (via mitochondrial complex I inhibition) | Not directly applicable | Broad effects beyond AMPK activation. | Numerous AMPK-independent effects, including inhibition of mTORC1 signaling in a Rag GTPase-dependent manner and effects on hepatic glucose production independent of AMPK[4][5][6][7]. Interacts with various organic cation transporters[8]. |
| PF-06409577 | AMPK (α1β1γ1 isoform) | 7 nM (EC50)[9] | Potent and selective for the α1β1γ1 isoform[9]. Minimal off-target pharmacology in a broad panel screening[9]. | In vivo actions are dependent on liver AMPK, but off-target effects may occur at high concentrations. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway of this compound and a typical experimental workflow for assessing compound selectivity.
References
- 1. PF-06409577 Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Kinase inhibitor pathways - HMS LINCS Project [lincs.hms.harvard.edu]
- 8. Drug Interactions of Metformin Involving Drug Transporter Proteins [apb.tbzmed.ac.ir]
- 9. medchemexpress.com [medchemexpress.com]
Synergistic Potential of MK-3903 with Chemotherapy: A Review of Preclinical Evidence for AMPK Activators
Researchers and drug development professionals are increasingly exploring the role of metabolic pathways in cancer therapy. One promising target is AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. MK-3903, a potent and selective AMPK activator, has garnered interest for its potential therapeutic applications. This guide reviews the existing, albeit limited, preclinical data and the broader evidence for other AMPK activators to extrapolate the potential synergistic effects of this compound with conventional chemotherapy drugs.
Currently, there is a notable absence of published, peer-reviewed studies directly investigating the synergistic effects of this compound with chemotherapy agents. While one study explored the use of this compound to mitigate cisplatin-induced muscle atrophy, it did not assess for synergistic anti-cancer activity.[1] The majority of available research focuses on other AMPK activators, providing a foundation for hypothesizing the potential of this compound in combination cancer therapy.
The Rationale for Combining AMPK Activation with Chemotherapy
AMPK activation can induce metabolic stress in cancer cells, which are often characterized by dysregulated metabolism. This can lead to the inhibition of cell proliferation and the induction of apoptosis.[2][3] The hypothesis is that combining an AMPK activator like this compound with chemotherapy could create a synthetic lethal environment, where the cancer cells are more susceptible to the cytotoxic effects of the chemotherapy.
Evidence from Other AMPK Activators
Several studies have demonstrated the synergistic potential of other AMPK activators when combined with standard chemotherapy drugs.
Metformin
Metformin, a widely used anti-diabetic drug that activates AMPK, has shown synergistic effects in inhibiting the G1 phase of the cell cycle when combined with carboplatin, paclitaxel, and doxorubicin in breast cancer models.[4]
A-769662
The small molecule AMPK activator A-769662, when used in combination with the targeted therapy erlotinib, demonstrated a synergistic effect in reducing cell growth and activating apoptosis in non-small cell lung cancer (NSCLC) cells.[5]
Potential Signaling Pathways and Experimental Workflows
The synergistic effects of AMPK activation with chemotherapy are thought to be mediated through several signaling pathways. A primary mechanism involves the inhibition of the mTOR pathway, a key regulator of cell growth and proliferation, which is often downstream of AMPK.[2][4][5]
To investigate the potential synergistic effects of this compound with chemotherapy, a standardized experimental workflow would be essential.
Figure 1. A proposed experimental workflow to evaluate the synergistic effects of this compound and chemotherapy.
The signaling pathway by which AMPK activation may potentiate the effects of chemotherapy often involves the modulation of downstream targets that control cell cycle and apoptosis.
Figure 2. A simplified signaling pathway illustrating the potential synergy between this compound and chemotherapy.
Future Directions and Conclusion
While direct evidence for the synergistic effects of this compound with chemotherapy is currently lacking, the data from other AMPK activators provides a strong rationale for further investigation. Future preclinical studies should focus on:
-
Systematic screening: Evaluating this compound in combination with a panel of standard-of-care chemotherapy drugs across various cancer cell lines.
-
Quantitative analysis: Utilizing methods such as the Chou-Talalay combination index to quantify the degree of synergy.
-
In vivo validation: Confirming in vitro findings in relevant animal models, such as patient-derived xenografts (PDXs).
-
Mechanism of action studies: Elucidating the specific molecular pathways responsible for any observed synergistic effects.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting AMPK for cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the AMP-Activated Protein Kinase for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for MK-3903
For researchers and scientists engaged in drug development, ensuring a safe laboratory environment through the proper handling and disposal of chemical reagents is a paramount responsibility. This guide provides essential safety and logistical information for the proper disposal of MK-3903, a potent AMP-activated protein kinase (AMPK) activator. Adherence to these procedural guidelines is crucial for laboratory safety and regulatory compliance.
Given the absence of a specific, detailed Safety Data Sheet (SDS) for the disposal of this compound, it is imperative to treat this compound as a potentially hazardous substance. The following procedures are based on established best practices for the disposal of potent active pharmaceutical ingredients and research chemicals.
Core Disposal Principles
All waste materials containing this compound, including the pure compound, solutions, and contaminated laboratory supplies, must be managed as hazardous chemical waste. Under no circumstances should these materials be disposed of in regular trash or down the drain.
| Waste Stream | Recommended Disposal Method |
| Unused/Expired this compound | Dispose of as hazardous chemical waste in a designated, sealed, and clearly labeled container. |
| Contaminated Labware (e.g., vials, pipette tips, gloves) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Solutions containing this compound | Collect in a sealed, leak-proof hazardous waste container that is compatible with all components of the solution. |
Step-by-Step Disposal Protocol
Researchers must adhere to the following steps to ensure the safe and compliant disposal of this compound and associated waste:
-
Segregation: At the point of generation, all waste contaminated with this compound must be segregated from other laboratory waste streams. This includes unused compounds, solutions, and contaminated consumables.[1]
-
Containment:
-
Solid Waste: Place unused or expired this compound and any contaminated solid materials (e.g., weighing papers, gloves, pipette tips) into a designated, robust, and sealable hazardous waste container.[1]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[1] The container must be compatible with the solvents used.
-
-
Labeling: All hazardous waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other chemical constituents in the waste stream. The date of accumulation should also be recorded on the label.[1]
-
Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure that incompatible waste types are kept separate to prevent any adverse chemical reactions. The container must be kept closed except when waste is being added.[1][2]
-
Decontamination: Any surfaces or equipment that have come into contact with this compound should be decontaminated. A standard procedure involves wiping the surfaces with an appropriate solvent (such as 70% ethanol) followed by a cleaning agent. All cleaning materials used in this process must also be disposed of as hazardous waste.[1]
-
Disposal Request: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] It is essential to follow your institution's specific procedures for waste pickup.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling MK-3903
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with MK-3903. Adherence to these protocols is essential to ensure a safe laboratory environment and the integrity of your experimental outcomes. This compound is a potent and selective AMP-activated protein kinase (AMPK) activator and should be handled with care.[1][2] While a comprehensive Safety Data Sheet (SDS) specific to this compound was not publicly available in the initial search, general safety principles for handling potent research compounds must be strictly followed. The information provided herein is based on best practices for handling chemical compounds in a laboratory setting.
Essential Personal Protective Equipment (PPE)
The primary defense against accidental exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). Given the nature of this compound, a comprehensive approach to PPE is mandatory.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Handling Solid Compound (Weighing, Aliquoting) | Safety goggles | Nitrile gloves | Laboratory coat | N95 or higher-rated respirator |
| Preparing Solutions | Chemical splash goggles or face shield | Nitrile gloves | Laboratory coat | Recommended if not in a fume hood |
| Administering to Animals | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls | N95 or higher-rated respirator |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for minimizing risk.
Receiving and Inspection
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the package is compromised, do not open it. Isolate the package in a fume hood and contact your institution's Environmental Health and Safety (EHS) office.
-
If the package is intact, verify that the container is sealed and the label matches the order information.
Storage
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The recommended storage temperature is typically -20°C for long-term stability.[3]
-
Ensure the container is tightly sealed to prevent contamination and degradation.
Preparation of Solutions
-
All manipulations involving the solid form of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Use a dedicated and calibrated balance for weighing the compound.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Consult the supplier's datasheet for solubility information in various solvents.
Spill Response
-
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS office.
-
For small spills of solid material, gently cover with an absorbent material designated for chemical spills and then carefully scoop the material into a labeled waste container.
-
For liquid spills, absorb with an inert, non-combustible absorbent material and place in a sealed container for disposal.
-
Do not use a brush or compressed air to clean up solid spills, as this can generate dust.
-
Thoroughly decontaminate the spill area with an appropriate solvent and then soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of as hazardous chemical waste in accordance with your institution's and local regulations. Do not dispose of down the drain or in the regular trash.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including pipette tips, tubes, gloves, and absorbent pads, must be collected in a designated, sealed hazardous waste container.
-
Empty Containers: "Empty" containers may still retain residual compound and should be disposed of as hazardous waste.
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound from receipt to disposal.
By implementing these safety protocols, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues, ensuring a secure and productive research environment. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
